molecular formula C11H23N3O B3223650 11-Azidoundecan-1-ol CAS No. 122161-09-5

11-Azidoundecan-1-ol

Cat. No.: B3223650
CAS No.: 122161-09-5
M. Wt: 213.32 g/mol
InChI Key: KHYJKWLDKUVWLG-UHFFFAOYSA-N
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Description

11-Azidoundecan-1-ol is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Undecanol, 11-azido- is 213.184112366 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-azidoundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYJKWLDKUVWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20767289
Record name 11-Azidoundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122161-09-5
Record name 11-Azidoundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Advantage of Long-Chain Alkyl Azide Linkers in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bridge — The Critical Role of Linkers in Bioconjugation

In the intricate world of bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, has become a cornerstone of therapeutic and diagnostic innovation. From antibody-drug conjugates (ADCs) that selectively deliver potent cytotoxins to cancer cells to the immobilization of enzymes for biosensors, the ability to precisely connect molecular entities is paramount.[1][2][3] The linker, often perceived as a simple bridge, is in fact a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1][] Its chemical nature, length, and flexibility can profoundly influence the biological activity and therapeutic window of the final construct.[1][5]

This guide focuses on a specific and increasingly important class of linkers: long-chain alkyl azides. We will delve into the underlying principles that make these linkers a strategic choice for a variety of bioconjugation applications. As a senior application scientist, this document aims to provide not just a "how-to" but a "why-to," offering insights into the causal relationships between linker structure and conjugate performance.

The Long-Chain Alkyl Azide: A Multifaceted Tool for Precision Bioconjugation

The long-chain alkyl azide linker is a bifunctional molecule characterized by a terminal azide (-N3) group and a hydrocarbon chain of varying length, which is in turn connected to a reactive group for attachment to a biomolecule. The azide group is a key player in bioorthogonal chemistry, a class of reactions that occur in living systems without interfering with native biochemical processes.[][7] This allows for highly specific and efficient conjugation in complex biological environments.[][7]

Key Advantages of Long-Chain Alkyl Azide Linkers:
  • Enhanced Hydrophobicity and Stability: The length of the alkyl chain directly influences the hydrophobicity of the linker.[8][9] Longer alkyl chains can promote strong hydrophobic interactions, which can be advantageous in certain applications. For instance, in the context of hydrogels or self-assembled monolayers, longer chains can enhance mechanical strength and create a more ordered, membrane-like microenvironment for immobilized biomolecules.[8][10][11] In drug conjugates, this hydrophobicity can be tuned to optimize drug-linker solubility and stability.[]

  • Spatial Separation and Reduced Steric Hindrance: The extended nature of a long-chain linker provides significant spatial separation between the conjugated molecules. This is crucial for preserving the biological activity of proteins, antibodies, or enzymes, which can be compromised by steric hindrance if the payload is attached too closely.[5]

  • Modulation of Physicochemical Properties: By varying the length of the alkyl chain, researchers can fine-tune the overall physicochemical properties of the bioconjugate, including its solubility and aggregation propensity. While long alkyl chains are inherently hydrophobic, they can be strategically combined with hydrophilic moieties like polyethylene glycol (PEG) to achieve a desired hydrophilic-lipophilic balance.[12][13]

  • Bioorthogonal Reactivity: The terminal azide group is the cornerstone of this linker's utility. It is a bioorthogonal handle, meaning it is essentially invisible to and non-reactive with the vast majority of functional groups found in biological systems.[7] This allows for highly specific ligation to a partner molecule containing a complementary bioorthogonal group, even in the complex milieu of a living cell.

Core Bioconjugation Chemistries for Azide Linkers

Two primary metal-free "click chemistry" reactions are predominantly used to ligate long-chain alkyl azide linkers: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation. The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[14][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful and widely used bioorthogonal reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[16][17][18][19][20][21] The reaction proceeds rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[16][18][19][22]

Mechanism of SPAAC:

The inherent ring strain of the cyclooctyne allows it to react with the azide in a [3+2] cycloaddition to form a stable triazole linkage.[18]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Alkyl_Azide Biomolecule-Linker-N₃ Triazole Stable Triazole Linkage Alkyl_Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

SPAAC Reaction Workflow.

Staudinger Ligation

The Staudinger ligation is another robust and bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine bearing an ortho-ester group.[][23][24][25][26] This reaction is also metal-free and proceeds under mild, aqueous conditions.[][24]

Mechanism of Staudinger Ligation:

The reaction begins with the nucleophilic attack of the phosphine on the azide, leading to the formation of an aza-ylide intermediate with the loss of dinitrogen gas. This intermediate then undergoes an intramolecular cyclization and hydrolysis to yield a stable amide bond and phosphine oxide.[][25]

Staudinger_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Azide Biomolecule-Linker-N₃ Aza_Ylide Aza-ylide Azide->Aza_Ylide - N₂ Phosphine Triarylphosphine-Ester Phosphine->Aza_Ylide Amide Stable Amide Bond Aza_Ylide->Amide Intramolecular Cyclization & Hydrolysis Phosphine_Oxide Phosphine Oxide Aza_Ylide->Phosphine_Oxide

Staudinger Ligation Reaction Pathway.

Practical Applications and Experimental Protocols

Long-chain alkyl azide linkers are instrumental in a variety of cutting-edge applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Application Spotlight: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2] The linker in an ADC is a critical component that influences its stability in circulation and the efficiency of drug release at the target site.[1][] Long-chain alkyl azide linkers, often in combination with cleavable or non-cleavable elements, provide the necessary spacing to prevent the antibody's antigen-binding capacity from being hindered by the bulky drug molecule. The bioorthogonal nature of the azide allows for precise, site-specific conjugation, leading to more homogenous and well-defined ADCs with improved therapeutic indices.[7]

General Protocol for Bioconjugation using Long-Chain Alkyl Azide Linkers

The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) to a small molecule payload using a long-chain alkyl azide linker and SPAAC chemistry.

Materials:

  • Protein to be conjugated (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Long-chain alkyl azide linker with an amine-reactive group (e.g., NHS ester)

  • Payload molecule functionalized with a strained alkyne (e.g., DBCO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.8)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Step-by-Step Methodology:

  • Protein Modification with the Azide Linker:

    • Dissolve the amine-reactive long-chain alkyl azide linker in a suitable organic solvent (e.g., DMSO).

    • Add the linker solution to the protein solution at a specific molar ratio (e.g., 5-20 fold molar excess of linker to protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

    • Quench the reaction by adding a quenching reagent to consume any unreacted linker.

    • Remove the excess linker and byproducts by size exclusion chromatography or dialysis against the reaction buffer.

  • Conjugation of the Azide-Modified Protein with the Alkyne-Payload:

    • Add the DBCO-functionalized payload to the purified azide-modified protein solution at a slight molar excess (e.g., 1.5-3 fold).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

    • Once the reaction is complete, purify the final bioconjugate using size exclusion chromatography to remove any unreacted payload and other small molecules.

  • Characterization of the Final Bioconjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and size exclusion chromatography.

    • Confirm the biological activity of the antibody and the potency of the payload in relevant in vitro and in vivo assays.

Data Presentation: Linker Properties and Reaction Parameters

Linker TypeChain Length (Atoms)Key FeatureCommon Conjugation ChemistryTypical Reaction Time
Short-Chain Alkyl Azide2-4Minimal spacingSPAAC, Staudinger1-12 hours
Long-Chain Alkyl Azide 8-16 Increased hydrophobicity and spacing SPAAC, Staudinger 2-24 hours
PEG AzideVariableIncreased hydrophilicitySPAAC, Staudinger2-24 hours

Table 1. Comparison of different azide-containing linkers for bioconjugation.

Conclusion: A Strategic Choice for Advanced Bioconjugates

Long-chain alkyl azide linkers represent a versatile and powerful tool in the bioconjugation toolbox. Their tunable hydrophobicity, ability to provide spatial separation, and bioorthogonal reactivity make them a strategic choice for the development of sophisticated bioconjugates, particularly in the realm of targeted therapeutics like ADCs. By understanding the fundamental principles behind their design and application, researchers can leverage these linkers to create next-generation bioconjugates with enhanced stability, efficacy, and safety profiles. The continued innovation in linker technology, including the development of novel long-chain architectures, will undoubtedly fuel further advancements in drug delivery, diagnostics, and beyond.

References

  • Chen, Y., et al. (2017). The effect of hydrophobic alkyl chain length on the mechanical properties of latex particle hydrogels. RSC Publishing. Retrieved from [Link]

  • Kim, S., et al. (2009). Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. ResearchGate. Retrieved from [Link]

  • Sakai, T., et al. (2018). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. Retrieved from [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved from [Link]

  • Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

  • Jensen, B. E., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. MDPI. Retrieved from [Link]

  • Lu, Y., & Low, P. S. (2012). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. Retrieved from [Link]

  • Stan, I., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Retrieved from [Link]

  • Li, X., et al. (2014). Preparation of Well-Defined Antibody-Drug Conjugates through Glycan Remodeling and Strain-Promoted Azide-Alkyne Cycloadditions. ResearchGate. Retrieved from [Link]

  • Kumar, P., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. Retrieved from [Link]

  • Kumar, P., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. Retrieved from [Link]

  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ResearchGate. Retrieved from [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry Conjugations. PMC - NIH. Retrieved from [Link]

  • Lee, H., et al. (2021). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Retrieved from [Link]

  • Singh, I., et al. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv. Retrieved from [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). The Staudinger Ligation. ACS Publications. Retrieved from [Link]

  • Keinänen, O., et al. (2017). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. NIH. Retrieved from [Link]

  • Nwe, K., et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Retrieved from [Link]

  • Chen, Y., et al. (2017). The effect of hydrophobic alkyl chain length on the mechanical properties of latex particle hydrogels. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Retrieved from [Link]

  • Osi,ńska, M., et al. (2018). Strain-promoted azide–alkyne cycloaddition (SPAAC) reaction between azide and (a) oxanorbonadiene and (b) cyclooctune groups. ResearchGate. Retrieved from [Link]

  • Jensen, B. E., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Publications. Retrieved from [Link]

  • Varaprada, D., et al. (2021). Review on Click chemistry. ResearchGate. Retrieved from [Link]

  • Wu, A., et al. (2016). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. Retrieved from [Link]

  • Perrone, D., et al. (2020). Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. PMC - PubMed Central. Retrieved from [Link]

  • Nilsson, B. L., et al. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. ACS Publications. Retrieved from [Link]

  • Roy, A., & Kulkarni, C. A. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ResearchGate. Retrieved from [Link]

  • Perrone, D., et al. (2021). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering. Retrieved from [Link]

  • AxisPharm. (n.d.). Thiol-PEG-Azide. Retrieved from [Link]

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11-azido-1-undecanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 11-Azido-1-undecanol (C₁₁H₂₃N₃O) for Advanced Research Applications

Introduction

11-Azido-1-undecanol is a bifunctional linear-chain molecule that has emerged as a critical tool for researchers, scientists, and drug development professionals. Its structure is elegantly simple yet remarkably powerful: an 11-carbon aliphatic chain provides a flexible spacer, terminated at one end by a reactive azide group (-N₃) and at the other by a primary hydroxyl group (-OH)[1]. This unique architecture positions it as a quintessential hetero-bifunctional linker, enabling the covalent connection of disparate molecular entities. Its primary utility lies in the fields of bioconjugation, materials science, and drug delivery, where the azide serves as a handle for highly efficient "click chemistry" reactions, and the hydroxyl group offers a classic site for derivatization or surface anchoring[1]. This guide provides a comprehensive overview of its properties, synthesis, and key applications, grounded in established scientific principles.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application. 11-Azido-1-undecanol is typically supplied as a brown or colorless oil and requires refrigerated storage to ensure its long-term stability[2][3][4].

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃N₃O[1][2][5]
Molecular Weight 213.32 g/mol [5]
IUPAC Name 11-azidoundecan-1-ol[2]
CAS Number 122161-09-5[1][2][5]
Appearance Brown oil / Colorless liquid[2][3][4]
Storage Conditions 0-8 °C or -20°C[1][2][4]
Purity Typically ≥95%[2][5]

Section 2: The Chemistry of a Bifunctional Linker

The utility of 11-azido-1-undecanol is derived directly from the distinct reactivity of its two terminal functional groups, separated by a lipophilic undecane spacer.

The Azide Terminus: A Gateway to Click Chemistry

The terminal azide group is the molecule's most celebrated feature. It is a key participant in one of the most reliable and widely used conjugation reactions: Azide-Alkyne Cycloaddition, a cornerstone of "Click Chemistry." This reaction allows for the covalent ligation of the azide-containing molecule to another molecule bearing an alkyne group. The reaction proceeds with exceptional efficiency and selectivity, forming a highly stable triazole ring linkage[1]. The causality behind its widespread adoption is clear: the reaction is often bio-orthogonal, meaning it can occur in complex biological media without cross-reacting with native functional groups, making it ideal for in-vitro and in-vivo applications.

The Hydroxyl Terminus: A Versatile Anchor

The primary hydroxyl group at the opposite end of the chain provides a versatile anchor point for a wide range of chemical transformations. It can be readily:

  • Esterified with carboxylic acids or their derivatives.

  • Etherified to form stable ether linkages.

  • Oxidized to an aldehyde or carboxylic acid for subsequent reactions.

  • Activated (e.g., converted to a tosylate or mesylate) to become a good leaving group for nucleophilic substitution.

This classical reactivity allows for the attachment of 11-azido-1-undecanol to surfaces (like metal oxides) or to a vast array of molecules, including active pharmaceutical ingredients (APIs) that possess a suitable functional group.

The Undecane Spacer

The 11-carbon chain is not merely a passive linker. Its length provides significant spatial separation, which can be critical for ensuring that the two conjugated partners can function without steric hindrance. Furthermore, its aliphatic nature imparts lipophilic character to the molecule. This property is analogous to that of 1-undecanol, a fatty alcohol known to act as a penetration enhancer in topical drug formulations by disrupting the ordered lipid structure of the stratum corneum[6]. This inherent characteristic can be an advantageous secondary property in certain drug delivery system designs.

cluster_molecule 11-Azido-1-undecanol: Reactive Sites cluster_reactivity Functional Utility Azide N₃- Spacer (CH₂)₁₁ Azide->Spacer Click Click Chemistry (e.g., with Alkynes) Azide->Click Forms stable triazole linkage Hydroxyl -OH Spacer->Hydroxyl Deriv Derivatization (Esterification, Etherification, etc.) Hydroxyl->Deriv Anchoring & Conjugation

Caption: Molecular structure and key reactive sites of 11-azido-1-undecanol.

Section 3: Synthesis Protocol

The most common and efficient synthesis of 11-azido-1-undecanol is via a straightforward nucleophilic substitution reaction (Sₙ2). This protocol is based on the displacement of a halide from an 11-carbon alcohol with sodium azide.

Experimental Protocol: Synthesis from 11-Bromo-1-undecanol

This protocol is adapted from established literature procedures[3]. The choice of dimethyl sulfoxide (DMSO) as the solvent is critical; as a polar aprotic solvent, it effectively solubilizes the ionic sodium azide while not solvating the azide anion so strongly as to inhibit its nucleophilicity, thus promoting the Sₙ2 reaction.

Materials:

  • 11-Bromo-1-undecanol

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO at 80 °C. Allow the solution to cool to room temperature.

  • Addition of Substrate: Add a solution of 11-bromo-1-undecanol (1.0 equivalent) in DMSO to the sodium azide solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Quenching & Extraction: After 24 hours, add deionized water to the reaction mixture. This step is crucial for precipitating the organic product and dissolving the DMSO and excess inorganic salts. Transfer the mixture to a separatory funnel and wash three times with diethyl ether. The organic product will preferentially move into the ether layer.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 11-azido-1-undecanol, as an oil[3].

start Reactants: 11-Bromo-1-undecanol Sodium Azide dissolve Dissolve in DMSO & Combine start->dissolve react Stir at Room Temp (24 hours) dissolve->react quench Quench with Water react->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Organic Phase (Anhydrous MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Final Product: 11-Azido-1-undecanol concentrate->product

Caption: Workflow for the synthesis and purification of 11-azido-1-undecanol.

Section 4: Applications in Research and Drug Development

The dual functionality of 11-azido-1-undecanol makes it a powerful tool for building complex molecular architectures.

Surface Modification and Self-Assembled Monolayers (SAMs)

In materials science, the hydroxyl group can be used to anchor the molecule to various substrates, such as silicon dioxide, glass, or metal oxide surfaces. This creates a self-assembled monolayer (SAM) where the surface is coated with a field of outwardly-projecting azide groups. This "azide-ready" surface can then be used to immobilize alkyne-modified proteins, DNA, or other molecules of interest via click chemistry, creating functional biosensors or biocompatible materials.

Bioconjugation and Drug Delivery

This is a primary application area for drug development professionals. 11-azido-1-undecanol can serve as a linker to conjugate a therapeutic agent to a targeting moiety. For instance, a drug with a carboxylic acid group can be esterified to the hydroxyl end of the linker. The resulting azide-functionalized drug can then be "clicked" onto a biological targeting molecule (e.g., an antibody or peptide modified with an alkyne group). This strategy is central to the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, ensuring the drug is delivered specifically to the desired cells and minimizing off-target toxicity.

cluster_step1 Step 1: Drug Functionalization cluster_step2 Step 2: Click Conjugation drug Drug-COOH (API) drug_linker Drug-COO-(CH₂)₁₁-N₃ drug->drug_linker linker HO-(CH₂)₁₁-N₃ linker->drug_linker final_conjugate Targeted Drug Delivery System drug_linker->final_conjugate Click Chemistry (CuAAC or SPAAC) target Targeting Moiety (e.g., Antibody-Alkyne) target->final_conjugate

Caption: Conceptual workflow for creating a targeted drug delivery system.

Section 5: Handling and Safety

As with any reactive chemical, proper handling of 11-azido-1-undecanol is essential. The compound is known to cause skin and serious eye irritation and may also cause respiratory irritation[2]. Organic azides as a class can be energetically unstable, although long-chain aliphatic azides like this one are generally considered to be relatively safe under normal laboratory conditions.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors[2][7].

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing[7][8].

  • Storage: Store in a tightly sealed container in a refrigerator as recommended[4].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

11-Azido-1-undecanol is far more than a simple chemical; it is a molecular bridge that enables innovation. Its robust and predictable bifunctional chemistry provides researchers with a reliable method for constructing complex, functional systems. By providing a flexible spacer with orthogonal reactive ends, it addresses a fundamental challenge in molecular assembly, making it an indispensable component in the toolkit for advanced drug development, bioconjugation, and materials science.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem, National Institutes of Health. 1-Undecanol. [Link]

  • Marques, C. S., et al.
  • Carl ROTH. Safety Data Sheet: Undecanol. [Link]

  • MDPI. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. [Link]

  • Marrucho, I. M., et al. Ionic liquids in pharmaceutical applications. Annual Review of Chemical and Biomolecular Engineering, 2014. [Link]

Sources

An In-Depth Technical Guide to 11-Carbon Spacer Arms for Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Spacing in Surface Bio-interactivity

In the intricate world of drug development, biosensor design, and biomaterial engineering, the interface between a synthetic surface and a biological environment is paramount. The ability to control this interface, to present biomolecules in a manner that preserves their function and accessibility, is a key determinant of success. It is in this context that spacer arms, particularly the 11-carbon alkyl chain, have emerged as a fundamental tool for the discerning researcher.

This guide eschews a simplistic, one-size-fits-all approach. Instead, it offers a deep dive into the rationale and practical application of 11-carbon spacer arms, providing not just the "how," but more importantly, the "why." We will explore the nuanced interplay of substrate, spacer, and biomolecule, equipping you with the knowledge to design and execute robust surface modification strategies. Our focus is on building self-validating systems, where each step is supported by sound scientific principles and verifiable characterization data.

Section 1: The 11-Carbon Alkyl Chain - A Sweet Spot of Length and Flexibility

The choice of an 11-carbon spacer is not arbitrary. It represents a well-established compromise between several competing factors. Shorter spacers can lead to steric hindrance, where the immobilized biomolecule is too close to the surface, impeding its proper folding and interaction with its target. Conversely, excessively long and flexible spacers can lead to non-specific binding and a less defined presentation of the biomolecule.[1] The 11-carbon chain provides sufficient distance to minimize surface effects while maintaining a degree of order, crucial for creating well-defined and functional bioactive surfaces.

Key Physicochemical Properties

The undecyl (11-carbon) chain imparts a significant degree of hydrophobicity to the surface. This property is fundamental to the formation of high-quality Self-Assembled Monolayers (SAMs) on suitable substrates, a cornerstone of many surface modification strategies. The table below summarizes key properties of a common 11-carbon spacer precursor, 11-mercaptoundecanoic acid (MUA).

PropertyValueSignificance in Surface Modification
Molecular Formula HS(CH₂)₁₀COOHBifunctional: Thiol for surface anchoring, Carboxyl for bioconjugation.
Molecular Weight 218.36 g/mol Relevant for calculating molar equivalents in reactions.
Chain Length ~1.7 nm (fully extended)Provides adequate spacing to reduce steric hindrance at the surface.
Solubility Soluble in ethanol, DMF, DMSOImportant for solution-based deposition methods.

Section 2: Crafting the Bio-Interface: A Multi-Substrate Approach

The versatility of the 11-carbon spacer lies in its adaptability to various substrates. Here, we detail the modification of three commonly used materials in biomedical research: gold, silica, and polymers.

Gold Surfaces: The Thiol-Au Bond and Self-Assembled Monolayers (SAMs)

The strong, quasi-covalent bond between a thiol group and a gold surface is a foundational principle in surface chemistry. This interaction drives the spontaneous organization of thiol-containing molecules, such as MUA, into a densely packed, ordered monolayer.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_activation Carboxyl Activation cluster_coupling Biomolecule Immobilization P1 Gold Substrate P2 Piranha Clean P1->P2 Cleaning S1 MUA Solution P2->S1 Transfer S2 Incubation (18-24h) S1->S2 Immersion A1 EDC/NHS Solution S2->A1 Rinse & Dry A2 Activation (15-60 min) A1->A2 Reaction B1 Protein Solution A2->B1 Rinse B2 Coupling (1-2h) B1->B2 Incubation C1 Functionalized Surface B2->C1 Final Rinse & Characterization

Caption: Workflow for gold surface modification.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • 11-Mercaptoundecanoic acid (MUA)

  • Anhydrous Ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Antibody solution (1 mg/mL in Coupling Buffer)

Procedure:

  • Substrate Cleaning: Immerse the gold substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with ultrapure water and then with ethanol. Dry under a stream of nitrogen.

  • SAM Formation: Prepare a 1 mM solution of MUA in anhydrous ethanol. Immerse the clean, dry gold substrate in the MUA solution and incubate for 18-24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing: Remove the substrate from the MUA solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry under a stream of nitrogen.

  • Carboxyl Group Activation: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. Immerse the MUA-modified substrate in the EDC/NHS solution for 15-60 minutes at room temperature.[2]

  • Rinsing: Briefly rinse the activated substrate with Activation Buffer.

  • Antibody Coupling: Immediately immerse the activated substrate in the antibody solution and incubate for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Transfer the substrate to the Quenching Buffer and incubate for 10 minutes to deactivate any unreacted NHS-esters.

  • Final Rinse: Rinse the functionalized substrate with Coupling Buffer and then with ultrapure water. Dry under a stream of nitrogen. Store at 4°C in a desiccated environment.

Silica and Glass Surfaces: The Silanization Approach

For silica-based materials (e.g., glass slides, silicon wafers with a native oxide layer), the surface chemistry is dominated by hydroxyl (-OH) groups. Silanization is the process of choice for introducing an 11-carbon spacer arm. This involves reacting the surface with an organosilane molecule that has a terminal group capable of further conjugation.

silanization_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_linker Heterobifunctional Linker cluster_coupling Biomolecule Immobilization P1 Silica Substrate P2 Hydroxylation P1->P2 Piranha/Plasma S1 APTES Solution P2->S1 Transfer S2 Deposition S1->S2 Vapor/Solution L1 NHS-Maleimide Linker S2->L1 Curing & Rinse L2 Amine Reaction L1->L2 Coupling B1 Thiolated Peptide L2->B1 Rinse B2 Thiol-Maleimide Reaction B1->B2 Coupling C1 Functionalized Surface B2->C1 Final Rinse & Characterization

Caption: Workflow for silica surface modification.

Materials:

  • Glass microscope slides

  • 11-Aminoundecyltriethoxysilane (AUTES)

  • Anhydrous Toluene

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Reaction Buffer: PBS, pH 7.2

  • Cysteine-terminated peptide solution (1 mg/mL in Reaction Buffer)

Procedure:

  • Substrate Cleaning and Hydroxylation: Clean the glass slides by sonicating in acetone, then isopropanol, and finally ultrapure water (15 minutes each). Dry under nitrogen. Activate the surface hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersing in piranha solution as described for gold substrates.

  • Silanization: Prepare a 2% (v/v) solution of AUTES in anhydrous toluene. Immerse the cleaned and hydroxylated slides in the AUTES solution for 2 hours at room temperature under a nitrogen atmosphere.

  • Curing and Rinsing: Remove the slides and rinse with toluene, followed by acetone, and finally ultrapure water. Cure the silane layer by baking at 110°C for 30 minutes.

  • Maleimide Functionalization: Dissolve SMCC in DMSO to a concentration of 10 mg/mL. Dilute the SMCC stock solution into the Reaction Buffer to a final concentration of 1 mM. Immerse the amino-silanized slides in the SMCC solution for 1 hour at room temperature.

  • Rinsing: Rinse the slides thoroughly with Reaction Buffer.

  • Peptide Coupling: Immediately immerse the maleimide-functionalized slides in the cysteine-terminated peptide solution and incubate for 2 hours at room temperature. The maleimide group reacts specifically with the thiol group of the cysteine residue.[3]

  • Final Rinse: Rinse the slides with Reaction Buffer and then with ultrapure water. Dry under a stream of nitrogen.

Polymer Surfaces: A More Diverse Challenge

Modifying polymer surfaces presents a greater challenge due to their inherent chemical inertness and variability. The strategy often involves a two-step process: first, activating the polymer surface to introduce functional groups, and then coupling the 11-carbon spacer.

Materials:

  • PMMA sheet

  • Aqueous NaOH solution (2.5 M)

  • 11-Bromoundecanoic acid

  • Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)

  • Dichloromethane

  • EDC/NHS and biomolecule solutions as described for gold surface modification.

Procedure:

  • Surface Hydrolysis: Immerse the PMMA sheet in a 2.5 M NaOH solution for 1 hour at 60°C to hydrolyze the surface ester groups, creating carboxylate functionalities.[4] Rinse thoroughly with ultrapure water and dry.

  • Spacer Arm Attachment: Dissolve 11-bromoundecanoic acid and a catalytic amount of tetrabutylammonium hydrogen sulfate in dichloromethane. Immerse the hydrolyzed PMMA sheet in this solution and stir for 24 hours at room temperature. This Williamson ether synthesis-like reaction attaches the 11-carbon spacer via an ester linkage.

  • Rinsing: Rinse the PMMA sheet extensively with dichloromethane, followed by ethanol and ultrapure water. Dry under a stream of nitrogen.

  • Biomolecule Immobilization: The terminal carboxyl group of the attached spacer can now be activated with EDC/NHS and coupled to an amine-containing biomolecule following steps 4-8 of the protocol for gold surface modification.

Section 3: Verifying Success - A Multi-Technique Characterization Approach

Successful surface modification is not an assumption; it is a verifiable outcome. A combination of surface-sensitive analytical techniques is essential to confirm each step of the process.

TechniqueInformation GainedExpected Outcome for 11-Carbon Spacer Modification
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the top few nanometers of the surface.SAM on Gold: Appearance of C 1s and S 2p peaks, attenuation of the Au 4f signal.[5] Silanization: Appearance of Si 2p, C 1s, and N 1s (for amino-silanes) peaks.
Contact Angle Goniometry Surface hydrophobicity/hydrophilicity.Bare Substrate: Hydrophilic (low contact angle). After Spacer Attachment: Hydrophobic (high contact angle). After Biomolecule Immobilization: More hydrophilic (decrease in contact angle).[6]
Atomic Force Microscopy (AFM) Surface topography and roughness.Can reveal changes in surface morphology and the formation of a uniform monolayer. May also be used to directly image immobilized biomolecules.

Section 4: The Impact of Spacing - A Case Study in Cellular Adhesion

The presentation of a ligand on a surface can profoundly influence its interaction with cellular receptors. The 11-carbon spacer provides the necessary flexibility and distance for a ligand to adopt a bioactive conformation and engage with its receptor, triggering downstream signaling events.

Signaling Pathway: Integrin-Mediated Cell Adhesion

Consider a surface modified with an RGD peptide, a well-known ligand for integrin receptors, via an 11-carbon spacer. The binding of the RGD peptide to integrins on a cell surface can initiate a signaling cascade that promotes cell adhesion and spreading.

cell_adhesion_pathway cluster_surface Modified Surface cluster_cell Cell Membrane Surface Substrate Spacer 11-Carbon Spacer Surface->Spacer RGD RGD Peptide Spacer->RGD Integrin Integrin Receptor RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Phosphorylation Actin Actin Cytoskeleton FAK->Actin Focal Adhesion Formation Src->FAK Cell_Spreading Cell Spreading & Adhesion Actin->Cell_Spreading Leads to

Sources

stability of terminal azide group in long-chain alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Terminal Azide Groups in Long-Chain Alcohols

Executive Summary

Long-chain alcohols featuring a terminal azide group are pivotal chemical intermediates, particularly valued in drug development and materials science for their utility in bioconjugation reactions such as the azide-alkyne cycloaddition ("click chemistry") and the Staudinger ligation.[1][2] The efficacy and safety of these applications are fundamentally dependent on the stability of the azide moiety. This guide provides a comprehensive analysis of the factors governing the stability of terminal azides on long aliphatic chains. We will explore the structural and environmental parameters that influence their decomposition, establish field-proven protocols for safe handling and storage, and provide detailed methodologies for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who utilize these versatile compounds and require a deep, practical understanding of their chemical behavior.

The Azido-Alcohol in Modern Chemistry: A Duality of Reactivity and Stability

The azide functional group (–N₃) is a unique "energetic" moiety, or "explosophore," characterized by its high nitrogen content and thermodynamic inclination to decompose into highly stable dinitrogen gas (N₂).[3] This inherent energy content is the source of both its utility and its potential hazard. While low molecular weight azides are notoriously unstable and often explosive, the covalent attachment of an azide to a long alkyl chain significantly tempers this reactivity.[1][4]

The primary driver for the widespread adoption of long-chain azido-alcohols is their role as stable, reactive handles in bioorthogonal chemistry. The terminal alcohol provides a site for further functionalization or can influence solubility, while the terminal azide remains largely inert to biological conditions until it is selectively triggered to react with a specific partner, such as an alkyne.[4] Understanding the boundaries of this stability is therefore not merely a safety precaution but a prerequisite for designing robust and reproducible synthetic and conjugation strategies.

Fundamental Principles of Azide Stability

The stability of any organic azide is a balance between its kinetic inertia and its thermodynamic driving force for decomposition. For long-chain alkyl azides, this balance is generally favorable, rendering them safe to handle under standard laboratory conditions. The key principles governing their stability are rooted in the molecule's overall composition and structure.

The Carbon-to-Nitrogen Ratio (C/N) and the "Rule of Six"

Two empirical rules are paramount for assessing the potential hazard of an organic azide.[5]

  • Carbon-to-Nitrogen Ratio: A widely accepted guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms in the molecule.[5][6] A more quantitative metric is the ratio (NC + NO) / NN ≥ 3, where NC, NO, and NN are the number of carbon, oxygen, and nitrogen atoms, respectively.[1][2] For a simple long-chain azido-alcohol like 12-azidododecan-1-ol (C₁₂H₂₅N₃O), this ratio is (12 + 1) / 3 = 4.33, indicating a high degree of stability.

  • The "Rule of Six": This rule posits that a compound is relatively safe if it contains at least six carbon atoms (or other atoms of similar size) for every energetic functional group.[5] This "dilution" of the energetic group by the bulk of the molecule is a critical factor in preventing intermolecular energy propagation that can lead to explosive decomposition. Long-chain alcohols, by their very nature, adhere well to this rule.

The following diagram illustrates a decision-making process for handling azido compounds based on these principles.

G start Assess New Azido-Alcohol check_ratio Calculate (NC + NO) / NN start->check_ratio is_gt_3 Ratio >= 3? check_ratio->is_gt_3 rule_of_six Apply 'Rule of Six' (>= 6 Carbons per Azide?) is_gt_3->rule_of_six Yes caution Potentially Energetic (Use Dilute Solutions, Small Scale, Enhanced PPE) is_gt_3->caution No is_rule_satisfied Satisfied? rule_of_six->is_rule_satisfied stable Considered Relatively Stable (Standard Precautions Apply) is_rule_satisfied->stable Yes is_rule_satisfied->caution No G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification dissolve 1. Dissolve 12-Bromo- dodecan-1-ol in DMF add_azide 2. Add Sodium Azide (1.5 eq) dissolve->add_azide reflux 3. Heat at 65°C for 16h add_azide->reflux quench 4. Quench with Water reflux->quench extract 5. Extract with Diethyl Ether (3x) quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry (MgSO4) & Filter wash->dry concentrate 8. Concentrate in vacuo (low temp) dry->concentrate chromatography 9. Flash Column Chromatography concentrate->chromatography product Pure 12-Azidododecan-1-ol chromatography->product

Sources

Methodological & Application

Application Note: Optimized CuAAC Protocols for 11-Azidoundecan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

11-Azidoundecan-1-ol is a bifunctional linker widely utilized in materials science, bioconjugation, and surface chemistry. Its structure consists of a lipophilic 11-carbon alkyl chain terminated by a reactive azide (


) group at one end and a hydroxyl (

) group at the other.

This amphiphilic nature presents specific challenges in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike short-chain hydrophilic azides, this compound can form micelles in aqueous environments or precipitate if the solvent polarity is not carefully balanced. This guide provides optimized protocols to ensure high-yield conjugation while preventing catalyst deactivation and solubility-driven failures.

Chemical Profile
PropertySpecification
Formula

MW 213.32 g/mol
Physical State Waxy solid or viscous oil (depending on purity/temp)
Solubility Soluble in DCM, THF, DMSO, MeOH. Poorly soluble in water.
Stability Stable. C/N ratio

(Safe per "Rule of Six").

Critical Experimental Considerations

Solvent Engineering

The success of clicking this compound relies on preventing phase separation.

  • Avoid: Pure aqueous buffers (PBS, Tris). The alkyl chain will drive the azide into hydrophobic pockets or aggregates, shielding it from the copper catalyst.

  • Recommended: Binary or ternary mixtures.

    • Small Molecule Synthesis: THF/Water (2:1) or tBuOH/Water (1:1).

    • Protein/Bioconjugation: DMSO/PBS (10-20% DMSO minimum).

Ligand Selection (The "Secret Sauce")

Ligands protect the Cu(I) oxidation state from atmospheric oxygen.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Preferred. TBTA is poorly soluble in water but soluble in organic cosolvents (THF/DMSO). It effectively partitions with the lipophilic this compound, keeping the catalyst near the reactant.

  • THPTA: Alternative. Use only if the alkyne partner is highly hydrophilic and the reaction must be >80% aqueous.

Protocol A: Solution-Phase Synthesis (Small Molecule)

Objective: Conjugation of this compound to a small molecule alkyne (e.g., fluorophore, drug scaffold).

Reagents
  • Azide: this compound (1.0 equiv)[1]

  • Alkyne: Terminal alkyne partner (1.0 - 1.2 equiv)

  • Catalyst Source:

    
     (5-10 mol%)
    
  • Ligand: TBTA (5-10 mol%)

  • Reductant: Sodium Ascorbate (NaAsc) (20-50 mol%)

  • Solvent: THF :

    
     (2:1 ratio)
    
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Azide and Alkyne in THF.

    • Dissolve TBTA in THF (or DMSO).

    • Dissolve

      
        in 
      
      
      
      .
    • Dissolve NaAsc in

      
       (Freshly prepared; yellowing indicates degradation).
      
  • Reaction Assembly:

    • In a glass vial, combine the Azide and Alkyne solutions.

    • Add the TBTA solution.

    • Add the

      
       solution.[2]
      
    • Checkpoint: The solution should be clear light blue or green. If cloudy, add more THF until clear.

  • Initiation:

    • Add the NaAsc solution dropwise while stirring.

    • Observation: The solution will turn from blue to colorless or pale yellow. This confirms the reduction of

      
      .
      
  • Incubation:

    • Stir at Room Temperature (RT) for 4–16 hours.

    • Self-Validation: If the solution turns blue again, oxygen has re-oxidized the catalyst. Add an additional 0.5 equiv of NaAsc.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with

      
       (sat. aq.) to remove copper species (chelates Cu).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (Silica gel).

Protocol B: Heterogeneous Surface Functionalization

Objective: "Clicking" this compound onto an alkyne-terminated Self-Assembled Monolayer (SAM) on Gold or Silica.

Reagents
  • Substrate: Alkyne-functionalized surface (e.g., propargyl-terminated silane).

  • Azide Solution: this compound (1 mM in DMSO/Ethanol).

  • Catalyst Complex: CuI (Copper Iodide) + DIPEA (Diisopropylethylamine) OR CuSO4/Ascorbate.

    • Note: For organic surfaces, CuI/DIPEA in organic solvent is often superior to aqueous conditions to ensure surface wetting.

Step-by-Step Methodology
  • Surface Preparation:

    • Clean the alkyne-modified substrate with Ethanol and dry under

      
       stream.
      
  • Reaction Mixture (Organic Phase Method):

    • Solvent: DMSO or DMF.

    • Mix This compound (1 mM), CuI (10 mol%), and DIPEA (10 mol%).

    • Note: Acetic acid (10 mol%) can be added to accelerate protonolysis of the Cu-C bond.

  • Incubation:

    • Immerse the substrate in the reaction solution.

    • Incubate for 12–24 hours in the dark (to prevent light-induced alkyne degradation or copper reduction issues).

  • Washing (Crucial for SAMs):

    • Remove substrate.

    • Rinse sequentially: DMSO

      
       Ethanol 
      
      
      
      0.1M EDTA (aq)
      
      
      Water
      
      
      Ethanol.
    • Why EDTA? Removes non-specifically bound copper ions trapped in the alkyl chain matrix.

  • Validation:

    • Measure Water Contact Angle (WCA). The conversion of Alkyne

      
       Triazole-Alcohol usually lowers the contact angle (surface becomes more hydrophilic due to the terminal -OH).
      

Visualization of Mechanism & Workflow

Reaction Workflow Diagram

CuAAC_Workflow Start Start: this compound SolventCheck Solubility Check (Hydrophobic Tail) Start->SolventCheck ConditionA Condition A: Solution Phase (THF/H2O + TBTA) SolventCheck->ConditionA Small Molecule ConditionB Condition B: Surface Phase (DMSO + CuI/DIPEA) SolventCheck->ConditionB SAM/Surface Catalysis Cu(I) Catalysis Cycle (Azide-Alkyne Complex) ConditionA->Catalysis ConditionB->Catalysis Monitor Monitor Color: Blue = Oxidized (Bad) Colorless = Active (Good) Catalysis->Monitor Feedback Workup Workup: EDTA/NH4Cl Wash (Remove Copper) Catalysis->Workup Product Final Product: 1,2,3-Triazole Linkage Workup->Product

Caption: Decision matrix for selecting reaction conditions based on substrate type (Solution vs. Surface).

Catalytic Cycle Mechanism

Catalytic_Cycle Cu_II Cu(II) Precursor Cu_I Active Cu(I)-Ligand Cu_II->Cu_I + Ascorbate Acetylide Cu(I)-Acetylide Cu_I->Acetylide + Alkyne Metallacycle Cu-Metallacycle (Transition State) Acetylide->Metallacycle + Azide (11-Azido...) Triazole_Cu Cu-Triazole Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Regeneration Product Free Triazole + 11-undecan-1-ol tail Triazole_Cu->Product + H+

Caption: Simplified CuAAC catalytic cycle showing the entry of the this compound at the metallacycle stage.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Solution turns Green/Blue Catalyst Oxidation (

)
Degas solvents thoroughly. Add 0.5 eq. more Sodium Ascorbate.[2][3][4] Increase Ligand load.
Precipitate forms Phase SeparationThe alkyl chain has crashed out. Add more THF or tBuOH. Ensure DMSO content is >20% if using aqueous buffers.
Low Yield Catalyst PoisoningIf substrate contains thiols or amines, they may chelate Cu. Increase Cu load to 10-15 mol%.
Product stuck on column Triazole PolarityThe triazole ring is polar. Use a gradient of MeOH in DCM (0%

5%) rather than Hexane/EtOAc.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Collman, J. P., Devaraj, N. K., & Chidsey, C. E. (2004). "Clicking" Functionality onto Electrode Surfaces. Langmuir.

  • BroadPharm. (n.d.). 11-Azido-1-undecanol Product Page & General Protocols.

Sources

Application Note: High-Fidelity Immobilization of Biomolecules on Gold via Azido-Undecanol/Thiol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for immobilizing biomolecules (proteins, peptides, DNA) onto gold surfaces using a mixed Self-Assembled Monolayer (SAM) strategy. While often colloquially referred to as "azido-undecanol" linkers, the chemically active system requires a sulfur headgroup to bind gold. Therefore, this protocol utilizes 11-azido-1-undecanethiol (the active "click" handle) mixed with 11-mercapto-1-undecanol (the lateral spacer/diluent).

This mixed-SAM approach is critical for drug development and biosensing (SPR, QCM, electrochemical sensors) because it prevents steric crowding, minimizes non-specific binding via the hydroxyl-terminated spacer, and ensures the bio-orthogonal "click" reaction proceeds with high yield and controlled orientation.

Mechanistic Foundation

The success of this protocol relies on two orthogonal chemical events:

  • SAM Formation (Thermodynamic Control): The sulfur headgroups (thiols) bind to gold (

    
    ), forming a semi-covalent bond (~45 kcal/mol). The van der Waals forces between the undecyl (
    
    
    
    ) alkyl chains drive the formation of a crystalline-like, packed monolayer.
  • Bio-Orthogonal Click Reaction (Kinetic Control): The surface-exposed azide (

    
    ) groups react specifically with alkyne-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
    
Workflow Logic Diagram

The following diagram illustrates the stepwise assembly and the critical role of the "undecanol" spacer.

SAM_Formation cluster_Spacer Role of 11-Mercapto-1-undecanol (Spacer) Au Clean Gold Surface (Au 111) Mix Mixed Thiol Solution (Azide-Thiol + Hydroxyl-Spacer) Au->Mix Incubation (12-24h) SAM Mixed SAM Formed (Island Growth Mechanism) Mix->SAM Au-S Bonding & VdW Packing Click Click Reaction (CuAAC or SPAAC) SAM->Click Add Alkyne-Biomolecule Final Immobilized Biomolecule (Oriented & Stable) Click->Final Triazole Formation Spacer_Node Prevents Steric Crowding Minimizes Non-Specific Binding Spacer_Node->SAM

Caption: Workflow for mixed SAM formation. The 11-mercapto-1-undecanol spacer is essential for regulating the density of the azide capture points.

Materials & Reagents

  • Substrate: Polycrystalline Gold (sputtered on glass/silicon) or Gold Nanoparticles.

  • Active Linker: 11-Azido-1-undecanethiol (Note: If you possess 11-azido-1-undecanol, it must be converted to a thiol or disulfide before use on gold).

  • Spacer/Diluent: 11-Mercapto-1-undecanol (MUD).

  • Solvent: Absolute Ethanol (degassed).

  • Catalysts (for CuAAC): Copper(II) Sulfate (

    
    ), Sodium Ascorbate, THPTA ligand (to protect biomolecules from ROS).
    
  • Biomolecule: Alkyne-functionalized protein/DNA (e.g., DBCO-tagged for copper-free, or Propargyl-tagged for copper-catalyzed).

Experimental Protocols

Protocol A: Surface Cleaning & SAM Formation

Objective: Create a pristine, defined mixed monolayer.

  • Substrate Cleaning (Critical Step):

    • Method: UV/Ozone treatment for 20 mins OR Piranha solution dip (3:1

      
      ) for 30 seconds.
      
    • Why: Removes organic contaminants that compete with thiols for binding sites.

    • Safety: Piranha is explosive with organics. Use extreme caution.

    • Rinse: Copious Milli-Q water, then absolute ethanol.

  • Thiol Solution Preparation:

    • Prepare a 1 mM total thiol concentration in absolute ethanol.

    • Ratio: A standard starting ratio is 1:9 (Azide-Linker : Spacer-Diluent).

    • Insight: Pure azide monolayers are often too dense, causing steric hindrance that prevents large biomolecules from reaching the surface. The 11-mercapto-1-undecanol spacer ensures the azides are accessible.

  • Incubation:

    • Immerse the clean gold slide in the thiol solution.

    • Duration: 12–24 hours at room temperature in the dark.

    • Seal: Parafilm the container to prevent solvent evaporation and concentration changes.

  • Washing:

    • Remove slide and rinse thoroughly with ethanol to remove physisorbed (non-covalently bound) thiols.

    • Dry under a stream of Nitrogen gas.

Protocol B: Biomolecule Immobilization (Click Chemistry)

Objective: Covalently attach the biomolecule.

Option 1: CuAAC (Copper-Catalyzed) – Best for small molecules/peptides
  • Mix Reagents: In PBS (pH 7.4), mix:

    • Alkyne-Biomolecule (10–50 µM).

    • 
       (100 µM).
      
    • THPTA Ligand (500 µM) – Premix Cu and Ligand before adding to protein.

    • Sodium Ascorbate (2.5 mM) – Add last to initiate.

  • Incubation: Place the SAM-modified gold slide into the mixture for 30–60 minutes.

  • Wash: Rinse with PBS, then EDTA (to strip copper ions), then Milli-Q water.

Option 2: SPAAC (Copper-Free) – Best for sensitive proteins/live cells
  • Reagent: Use a DBCO-tagged (Dibenzocyclooctyne) biomolecule.

  • Incubation: Incubate the SAM-modified slide with DBCO-biomolecule (20–100 µM) in PBS for 2–4 hours.

  • Why: Eliminates copper toxicity, but the reaction kinetics are slower and the DBCO linker is bulkier.

Quality Control & Validation

A self-validating system requires checking the surface at each step.

TechniqueMeasurement GoalSuccess Criteria
Contact Angle (Goniometry) Surface HydrophobicityClean Au: <10°Mixed SAM: ~60-70° (Azide is hydrophobic, OH is hydrophilic).
IRRAS (Infrared Spectroscopy) Chemical IdentityAppearance of Azide peak at ~2100 cm⁻¹ . Disappearance of this peak after Click reaction indicates successful coupling.
Cyclic Voltammetry (CV) Monolayer IntegrityUse Ferricyanide probe.[1] A perfect SAM blocks electron transfer (current drops to near zero).
XPS (X-ray Photoelectron) Elemental CompositionDetection of N (Azide) and S (Thiol) peaks. High-resolution N1s scan distinguishes Azide vs. Triazole nitrogen.

Troubleshooting Guide (Causality-Based)

  • Issue: Low biomolecule immobilization signal.

    • Root Cause 1:Steric Crowding. The azide density is too high.

    • Solution: Increase the ratio of the spacer (11-mercapto-1-undecanol) to 1:50 or 1:99.

    • Root Cause 2:[2]Oxidation. Thiols oxidized to sulfonates before binding.

    • Solution: Use fresh thiols and degas ethanol.

  • Issue: High non-specific binding (background noise).

    • Root Cause:[2][3][4][5][6][7][8] Hydrophobic patches on the gold.

    • Solution: Ensure the spacer is strictly hydroxyl-terminated (undecanol derivative) or switch to a PEG-terminated spacer (e.g., 11-mercaptoundecyl-tetraethylene glycol).

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Collman, J. P., Devaraj, N. K., & Chidsey, C. E. (2004). "Clicking" Functionality onto Electrode Surfaces.[5] Langmuir, 20(3), 1051–1053. Link

  • Sigma-Aldrich. (n.d.). 11-Mercapto-1-undecanol Product Specification. Link

  • Beilstein Journals. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles.[3][6][9][10] Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (n.d.). Characterization of 11-Mercapto-1-undecanol SAMs using XPS. Link

Sources

reaction conditions for sodium azide substitution of 11-bromo-1-undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Azido-Functionalized Molecules in Modern Drug Discovery

The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis, providing a gateway to a diverse array of nitrogen-containing compounds. Among these, 11-azido-1-undecanol, synthesized from its precursor 11-bromo-1-undecanol, stands out as a particularly valuable bifunctional molecule. Its terminal azide group serves as a chemical handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group offers a site for further derivatization.[1][2][3][4] This unique structure makes it a cornerstone building block in the development of novel therapeutics, functionalized biomaterials, and advanced molecular probes.[1][2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and detailed protocol for the nucleophilic substitution of 11-bromo-1-undecanol with sodium azide. The document outlines the underlying chemical principles, offers a validated, step-by-step procedure, and emphasizes critical safety considerations for handling azides.

Mechanistic Insights: The S_N2 Pathway and the Role of the Solvent

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6][7] In this single-step process, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[7][8] This concerted reaction involves the simultaneous formation of the carbon-azide bond and the cleavage of the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center (though in this case, the substrate is achiral).

The choice of solvent is critical for the success of an S_N2 reaction. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are ideal for this transformation.[5][8] These solvents can effectively solvate the sodium cation, leaving the azide anion relatively "naked" and highly reactive.[8] Protic solvents, in contrast, would solvate the azide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

An alternative approach involves the use of phase-transfer catalysis (PTC).[9][10][11][12] In a biphasic system (e.g., water and a non-polar organic solvent), a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the alkyl halide is dissolved.[9][11] This method can offer advantages in terms of simplified workup and milder reaction conditions.[9]

Experimental Protocol: Synthesis of 11-Azido-1-undecanol

This protocol is adapted from established literature procedures and has been optimized for high yield and purity.[13]

Materials:

  • 11-bromo-1-undecanol

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

Sodium azide is highly toxic and can form explosive compounds, particularly with heavy metals and strong acids.[14][15][16][17] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[16] Avoid contact with skin and eyes.[14] Use non-metallic spatulas for handling solid sodium azide.[14][17] All glassware should be thoroughly cleaned and dried before use.

Reaction Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh 11-bromo-1-undecanol and Sodium Azide dissolve_azide Dissolve Sodium Azide in DMSO (with heating) reagents->dissolve_azide dissolve_bromo Dissolve 11-bromo-1-undecanol in DMSO reagents->dissolve_bromo cool_azide Cool Azide Solution to Room Temperature dissolve_azide->cool_azide mix Add Bromo-undecanol Solution to Azide Solution cool_azide->mix dissolve_bromo->mix stir Stir at Room Temperature for 24 hours mix->stir quench Add Deionized Water stir->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Organic Phase with Anhydrous MgSO₄ extract->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate product Obtain 11-azido-1-undecanol (Colorless Liquid) concentrate->product characterize Characterize by NMR and FTIR product->characterize

Caption: Workflow for the synthesis of 11-azido-1-undecanol.

Step-by-Step Procedure:

  • Preparation of the Sodium Azide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO. Gentle heating (up to 80°C) may be required to fully dissolve the sodium azide.[13] Once dissolved, allow the solution to cool to room temperature.

  • Preparation of the 11-bromo-1-undecanol Solution: In a separate flask, dissolve 11-bromo-1-undecanol (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Reaction: Slowly add the 11-bromo-1-undecanol solution to the stirred sodium azide solution at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After 24 hours, add deionized water to the reaction mixture.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x volumes of the initial reaction volume).[13]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]

  • Product Characterization: The resulting product, 11-azido-1-undecanol, should be a colorless liquid.[13] The purity and identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR. A characteristic peak for the azide group should be observable in the FTIR spectrum around 2100 cm⁻¹.[13]

Data Summary

ParameterValue/ConditionRationale
Stoichiometry 1.5 eq. Sodium AzideA slight excess of the nucleophile ensures complete conversion of the starting material.[9]
Solvent Anhydrous DMSOPolar aprotic solvent that enhances the nucleophilicity of the azide anion.[8]
Temperature Room TemperatureSufficient for the reaction to proceed to completion within a reasonable timeframe.[13]
Reaction Time 24 hoursAllows for the reaction to reach completion.[13]
Workup Water quench, Et₂O extractionSeparates the water-soluble inorganic salts from the organic product.
Expected Yield ~88%Based on reported literature values.[13]

Conclusion

The synthesis of 11-azido-1-undecanol via nucleophilic substitution of 11-bromo-1-undecanol is a robust and high-yielding reaction that provides a critical building block for various applications in drug discovery and materials science. By understanding the underlying S_N2 mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently produce this versatile molecule for their research endeavors.

References

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • PTC Organics. PTC Azide-Bromide Substitution. Retrieved from [Link]

  • Organic Syntheses. sodium azide - Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • University of California, Santa Barbara. Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Retrieved from [Link]

  • SYNTHESIS. Alkyl Azides (R—N3) from Alkyl Bromides (R-Br). Retrieved from [Link]

  • Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

  • ResearchGate. Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Sodium azide >=98 %, for synthesis. Retrieved from [Link]

  • Google Patents. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor.
  • Google Patents. CN115433077A - Preparation of 11-bromo-undecylic acid from 10-undecylenic acid and preparation method thereof.
  • Beilstein Journals. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Retrieved from [Link]

  • ResearchGate. Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. Retrieved from [Link]

  • Lab Manager. Innovative Click Chemistry Method Revolutionizes Drug Development. Retrieved from [Link]

  • University of California, Los Angeles. sodium-azide-organic-azides_0.docx. Retrieved from [Link]

  • MDPI. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Retrieved from [Link]

  • University of Illinois. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Retrieved from [Link]

  • ResearchGate. How can I perform click reaction of propagyl bromide and sodium azide?. Retrieved from [Link]

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Chemistry Stack Exchange. By which mechanism would azide react with alcohols or alkyl halides?. Retrieved from [Link]

Sources

Probing Cellular Lipidation and Trafficking: An Application & Protocol Guide to Bioorthogonal Labeling with Long-Chain Azido Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Lipidome with Chemical Precision

The intricate and dynamic world of cellular lipids plays a pivotal role in a vast array of biological processes, from signal transduction and membrane architecture to energy storage and intercellular communication. Dysregulation of lipid metabolism is a hallmark of numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Consequently, the ability to visualize, identify, and quantify lipids and their post-translational modifications on proteins is paramount for fundamental biological research and the development of novel therapeutics.

Traditional methods for studying lipids often rely on techniques that can be disruptive to the cellular environment or lack the specificity to track individual lipid species within complex biological milieu. Bioorthogonal chemistry offers a powerful alternative, enabling the precise labeling and tracking of biomolecules in their native environment without interfering with cellular processes.[1][2] This two-step approach involves the metabolic incorporation of a chemically modified building block—a "chemical reporter"—into a target biomolecule, followed by a highly specific and rapid "click" reaction with a complementary probe for detection or enrichment.[3]

This application note provides a comprehensive guide to the use of a specific class of bioorthogonal probes: long-chain azido alcohols . These molecules serve as powerful tools for investigating lipid metabolism, protein lipidation, and lipid trafficking. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers to confidently apply this technology in their own work.

The Advantage of Long-Chain Azido Alcohols

Long-chain alcohols are fundamental components of cellular metabolism, participating in pathways that lead to the formation of fatty acids, phospholipids, and wax esters.[1][4] By introducing a terminal azide group—a small, bio-inert functional group—onto a long alkyl chain, we create a powerful chemical reporter that can be readily taken up by cells and integrated into various lipid species. The long alkyl chain facilitates entry into cellular lipid metabolic pathways, mimicking the behavior of endogenous long-chain fatty alcohols.

The key advantages of using long-chain azido alcohols include:

  • Metabolic Versatility: Once inside the cell, long-chain azido alcohols can be metabolized in several ways. They can be oxidized to the corresponding azido fatty acids and subsequently incorporated into phospholipids and triacylglycerols, or they can be directly esterified to fatty acids to form wax esters.[1] This versatility allows for the labeling of a broad range of lipid species.

  • Bio-Inertness of the Azide Handle: The azide group is virtually absent in biological systems and does not participate in any native biochemical reactions, ensuring that the labeling is highly specific and does not perturb cellular function.

  • Highly Efficient Ligation Chemistry: The azide group can be selectively and efficiently ligated to a variety of probes containing a terminal alkyne or a strained cyclooctyne. This "click chemistry" is rapid, high-yielding, and can be performed under biocompatible conditions.

Mechanism of Action: A Two-Step Journey into the Cellular Lipid Network

The bioorthogonal labeling strategy using long-chain azido alcohols is a sequential process involving metabolic incorporation followed by a chemoselective ligation reaction.

Step 1: Metabolic Incorporation

Exogenously supplied long-chain azido alcohols are transported across the cell membrane. Once in the cytoplasm, they can enter one of two primary metabolic fates:

  • Oxidation to Azido Fatty Acids: The terminal alcohol group can be oxidized by cellular enzymes to a carboxylic acid, forming a long-chain azido fatty acid. This azido fatty acid can then be activated to its CoA thioester and subsequently incorporated into various lipid classes, including phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and neutral lipids (e.g., triacylglycerols).[1]

  • Esterification to Wax Esters: The long-chain azido alcohol can be directly esterified with an endogenous fatty acid to form an azido-wax ester.

The extent to which each pathway is utilized can depend on the cell type and metabolic state.

Step 2: Bioorthogonal Ligation

After a sufficient incubation period to allow for metabolic incorporation, the azide-labeled biomolecules can be detected through a bioorthogonal reaction. The two most common and effective reactions are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a strained cyclooctyne (e.g., DBCO, BCN) conjugated to a reporter molecule (e.g., a fluorophore or biotin). The inherent ring strain of the cyclooctyne allows for a rapid and specific [3+2] cycloaddition with the azide without the need for a cytotoxic copper catalyst. This makes SPAAC the preferred method for live-cell imaging.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction utilizes a terminal alkyne probe and a copper(I) catalyst to form a stable triazole linkage with the azide. While highly effective for fixed cells and in vitro applications, the cytotoxicity of copper generally precludes its use in live-cell imaging.

The choice of ligation chemistry will depend on the specific experimental goals, with SPAAC being the method of choice for applications in living systems.

Visualizing the Workflow: From Probe to Signal

The following diagram illustrates the overall workflow for bioorthogonal labeling using a long-chain azido alcohol.

workflow cluster_synthesis Probe Synthesis cluster_cell Cellular Metabolism cluster_detection Detection LCA Long-Chain Alcohol LCA_Ts Long-Chain Tosylate LCA->LCA_Ts Tosylation TsCl Tosyl Chloride, Pyridine LCAA Long-Chain Azido Alcohol LCA_Ts->LCAA Azide Substitution NaN3 Sodium Azide Cell Live Cells Incorporation Metabolic Incorporation Cell->Incorporation Add LCAA AzidoLipids Azide-Labeled Lipids (Phospholipids, Wax Esters) Incorporation->AzidoLipids Ligation Bioorthogonal Ligation (SPAAC or CuAAC) AzidoLipids->Ligation Probe Alkyne/Cyclooctyne Probe (e.g., Fluorophore, Biotin) Probe->Ligation LabeledProduct Labeled Biomolecule Ligation->LabeledProduct Analysis Downstream Analysis (Microscopy, Proteomics, Lipidomics) LabeledProduct->Analysis protocol_workflow start Start seed_cells Seed cells on coverslips start->seed_cells add_probe Add long-chain azido alcohol to culture medium seed_cells->add_probe incubate_label Incubate for 24-48 hours add_probe->incubate_label wash1 Wash with PBS incubate_label->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 add_click Add cyclooctyne-fluorophore wash3->add_click incubate_click Incubate for 1-2 hours add_click->incubate_click wash4 Wash with PBS incubate_click->wash4 stain_nuclei Stain nuclei (Hoechst/DAPI) wash4->stain_nuclei wash5 Wash with PBS stain_nuclei->wash5 mount Mount coverslip wash5->mount image Fluorescence Microscopy mount->image end End image->end

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 11-Bromo-1-Undecanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purification of 11-bromo-1-undecanol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this versatile bifunctional molecule from a reaction mixture. Here, we address common purification issues with in-depth, experience-driven advice and validated protocols.

Understanding the Challenge: The Amphipathic Nature of 11-Bromo-1-undecanol

11-Bromo-1-undecanol possesses a long, nonpolar eleven-carbon chain, making it greasy, while the terminal hydroxyl group imparts a degree of polarity. This dual character, or amphipathicity, dictates its solubility and chromatographic behavior, often making its separation from nonpolar byproducts or more polar starting materials a non-trivial task. This guide provides a logical framework for selecting and optimizing a purification strategy based on the specific impurities present in your reaction mixture.

Physical and Chemical Properties of 11-Bromo-1-undecanol

A thorough understanding of the physicochemical properties of 11-bromo-1-undecanol is the foundation of an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃BrO[1]
Molecular Weight 251.20 g/mol [1][2]
Appearance White to light brown/beige/yellow crystalline powder or crystals[2]
Melting Point 42-49 °C[2][3][4]
Boiling Point 165-170 °C at 1 mmHg[2][3][4]
Solubility Insoluble in water; Soluble in chloroform (50 mg/mL), soluble in other nonpolar and moderately polar organic solvents.[2][3][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is complete, but I'm struggling to remove the unreacted 11-bromo-1-undecanol. What's the best general approach?

Answer: The optimal strategy depends on the nature of your desired product and the other components in the reaction mixture. The key is to exploit the differences in polarity between your product and the unreacted 11-bromo-1-undecanol.

Here is a decision-making workflow to guide your choice of purification method:

Purification_Decision_Tree start Reaction Mixture Containing Unreacted 11-Bromo-1-undecanol product_polarity Is the product significantly more or less polar than 11-bromo-1-undecanol? start->product_polarity product_solid Is the product a solid at room temperature? product_polarity->product_solid No (Similar Polarity) chromatography Flash Column Chromatography product_polarity->chromatography Yes recrystallization Recrystallization product_solid->recrystallization Yes product_bp Does the product have a significantly different boiling point? product_solid->product_bp No extraction Liquid-Liquid Extraction distillation High-Vacuum Distillation product_bp->extraction No product_bp->distillation Yes

Caption: Decision tree for selecting a purification method.

Question 2: I believe column chromatography is the way to go. What are the recommended conditions?

Answer: Flash column chromatography is indeed a powerful technique for separating compounds with different polarities.[6] For 11-bromo-1-undecanol, the goal is to find a solvent system where your product and the unreacted starting material have a significant difference in retention factor (Rf).

Core Principle: Exploiting Polarity Differences

Silica gel is a polar stationary phase. Therefore, less polar compounds will travel up the TLC plate and elute from the column faster. More polar compounds will have stronger interactions with the silica and move more slowly. Since 11-bromo-1-undecanol has a polar hydroxyl group, it will be more retained on the silica gel compared to a nonpolar product. Conversely, if your product is more polar (e.g., a diol), the 11-bromo-1-undecanol will elute first.

Step-by-Step Protocol for Developing a Flash Chromatography Method:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Objective: To identify a suitable solvent system for separation.

    • Procedure:

      • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the mixture onto a silica gel TLC plate.

      • Develop the plate in a TLC chamber with a test solvent system. A good starting point for many applications is a mixture of hexanes and ethyl acetate.[7]

      • Visualize the spots using a UV lamp (if your compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain).

    • Interpretation:

      • The ideal solvent system will give your desired product an Rf value of approximately 0.3.[7]

      • Crucially, there should be a clear separation between the spot for your product and the spot for 11-bromo-1-undecanol.

  • Column Packing and Elution:

    • Stationary Phase: Silica gel (typically 230-400 mesh for flash chromatography).

    • Mobile Phase (Eluent): The optimized solvent system determined from your TLC analysis.

    • Procedure:

      • Prepare a slurry of silica gel in your chosen eluent.

      • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.[6]

      • Carefully load your crude product onto the top of the silica gel.

      • Begin eluting with your solvent system, collecting fractions.

      • Monitor the fractions by TLC to determine which ones contain your purified product.

Troubleshooting Common Chromatography Issues:

  • Poor Separation: If the spots are too close on the TLC plate, adjust the polarity of your eluent. To increase the separation of a less polar product from 11-bromo-1-undecanol, decrease the polarity of the eluent (i.e., increase the proportion of hexanes). To separate a more polar product, you may need to increase the eluent polarity (i.e., increase the proportion of ethyl acetate).

  • Streaking on TLC/Column: This can be caused by overloading the plate or column, or if your compound is acidic or basic. For basic compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve peak shape.[7]

Question 3: My product has a similar polarity to 11-bromo-1-undecanol. Is there an alternative to chromatography?

Answer: Yes, if your product is a solid, recrystallization can be a highly effective purification technique, especially for removing smaller amounts of impurities.[8]

The Principle of Recrystallization:

Recrystallization relies on the principle that the solubility of most solids increases with temperature.[9] An ideal recrystallization solvent will dissolve your product completely when hot but poorly when cold. The impurities, including the unreacted 11-bromo-1-undecanol, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection:

    • Objective: Find a solvent (or solvent pair) that meets the criteria described above.

    • Procedure: Test small amounts of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[10][11]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.[12] Slow cooling is crucial for the formation of pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove all traces of solvent.

Question 4: Can I use a liquid-liquid extraction to remove 11-bromo-1-undecanol?

Answer: Liquid-liquid extraction is a viable option, particularly if there is a significant difference in the solubility of your product and 11-bromo-1-undecanol in two immiscible solvents (typically an organic solvent and water).[13]

Scenario-Based Extraction Strategies:

  • If your product is water-soluble: You can dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with water. The 11-bromo-1-undecanol will remain in the organic layer, while your product will move to the aqueous layer.

  • If your product is a nonpolar organic compound: Since 11-bromo-1-undecanol is insoluble in water, a simple aqueous wash will not be effective at removing it from an organic solution.[2][3] However, you can sometimes exploit the reactivity of the hydroxyl group. For example, if your product is stable to base, you could potentially wash with a dilute aqueous base to deprotonate the alcohol, making it more water-soluble. This approach should be used with caution as it can promote elimination or substitution reactions at the bromine-bearing carbon.

General Liquid-Liquid Extraction Protocol:

  • Ensure the stopcock of your separatory funnel is closed and properly sealed.[13][14]

  • Add the reaction mixture and the two immiscible solvents to the separatory funnel.

  • Stopper the funnel, invert it, and vent to release any pressure.[13]

  • Shake the funnel vigorously to ensure thorough mixing of the two phases.[13]

  • Allow the layers to separate.

  • Drain the bottom layer and collect the top layer. Repeat the extraction as necessary.

Question 5: What about distillation? Is that a feasible option?

Answer: Distillation is a possibility if your product has a significantly different boiling point from 11-bromo-1-undecanol.[15] Given that 11-bromo-1-undecanol has a high boiling point (165-170 °C at 1 mmHg), this method is most suitable if your product is much more volatile.[2][3]

Considerations for Distillation:

  • Vacuum Distillation: Due to the high boiling point of 11-bromo-1-undecanol, vacuum distillation is necessary to avoid decomposition at atmospheric pressure.[15]

  • Azeotropes: Be aware of the potential for azeotrope formation, which can complicate the separation.[16]

  • Thermal Stability: Ensure your product is stable at the temperatures required for distillation. Prolonged heating can lead to degradation.[15]

References
  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Google Patents.
  • Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74163, 11-Bromo-1-undecanol. [Link]

  • PubMed. Removal of non-ionic organic pollutants from water via liquid-liquid extraction. [Link]

  • PubMed. Chromatography of long chain alcohols (polyprenols) from animal and plant sources. [Link]

  • RSC Publishing. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Google Patents. CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • Professor Davis. (2017). A Short Liquid-Liquid Extraction Demonstration. YouTube. [Link]

  • Organic Chemistry Lab. (2023). How to remove high boiling solvent from crude- Reaction work up. YouTube. [Link]

  • Jaydev Chemical Industries. 11-Bromo-1-Undecanol. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • That Chemist. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]

  • LookChem. 11-Bromo-1-undecanol. [Link]

  • Organic Syntheses. Dry silica gel. [Link]

  • Chem Survival. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • University of Victoria. Column chromatography. [Link]

  • University of Rochester. Chromatography: How to Run a Flash Column. [Link]

  • Supreme Science. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. [Link]

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troubleshooting incomplete monolayer formation on silica

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Surface Chemistry Technical Assistance Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your contact angles are inconsistent, your ellipsometry data suggests "islands" rather than a film, or your functionalized beads are failing downstream assays.

Incomplete monolayer formation on silica (SiO₂) is rarely a "bad luck" scenario; it is almost always a failure of kinetic control . The formation of Self-Assembled Monolayers (SAMs) is a competition between two pathways: Surface Attachment (Good) and Solution Polymerization (Bad).

Below is your diagnostic and remediation guide.

Module 1: Pre-Reaction Diagnostics (The Substrate)

The Core Principle: Silanes cannot react with "glass"; they react with Silanols (Si-OH) . A standard glass slide stored in air is covered in adventitious carbon and has dehydrated siloxane bridges (Si-O-Si), which are unreactive.

Protocol: Surface Activation (Mandatory) Do not skip this step. 90% of "incomplete coverage" tickets we receive are solved here.

  • Piranha Clean (The Gold Standard):

    • Mix: 3:1 concentrated H₂SO₄ : 30% H₂O₂. Warning: Exothermic. Reacts violently with organics.

    • Immersion: 30 minutes at 90°C.

    • Rinse: Copious Milli-Q water.

    • Dry: Stream of Nitrogen (Do not bake yet).

  • Alternative: O₂ Plasma:

    • 100W, 5 minutes, 0.5 Torr O₂. (Good for delicate structures, but Piranha is superior for hydroxyl density).

Self-Validating Check: Before adding silane, perform a Water Break Test .

  • Pass: Water spreads instantly into a thin, invisible film (Contact Angle < 5°).

  • Fail: Water beads up or pulls back. Stop. Repeat cleaning.

Module 2: Reaction Engineering (The "Water Paradox")

The Issue: Alkoxysilanes (e.g., APTES, PEG-silane) require water to hydrolyze (activate), but excess water causes them to polymerize with each other before reaching the surface.

The Mechanism:

  • Hydrolysis: Si-OR + H₂O

    
     Si-OH + ROH
    
  • Condensation: Si-OH + Surface-OH

    
     Si-O-Surface (Covalent Bond)
    

If water is too high, Step 2 happens between silane molecules in the solution, creating "dust" that settles on your chip.

Visualizing the Competitive Pathways:

SilanizationPathways Silane Alkoxysilane Precursor (e.g., APTES) Hydrolysis Hydrolysis (Requires Trace H₂O) Silane->Hydrolysis + H₂O ActiveSilanol Reactive Silanol (R-Si-OH) Hydrolysis->ActiveSilanol Surface Surface Attachment (Monolayer) ActiveSilanol->Surface High Surface -OH Controlled Solvent Bulk Bulk Polymerization (Aggregates/Multilayer) ActiveSilanol->Bulk Excess Water High Concentration

Figure 1: The kinetic competition. Success depends on favoring the green path over the dashed red path.

Module 3: Validated Protocols

Choose your method based on your tolerance for multilayers.

Method A: Anhydrous Liquid Phase (Strict Monolayer)

Best for: AFM studies, Ellipsometry calibration.

  • Solvent: Anhydrous Toluene (99.8%).

  • Silane Concentration: 1-2% (v/v). High concentrations favor polymerization.

  • Water Control: Do not add water. Rely on the trace adsorbed water layer on the silica surface (from Module 1) to catalyze hydrolysis.

  • Reaction: Immerse substrate for 30–60 mins inside a desiccator or glovebox.

  • Wash: Toluene (2x)

    
     Ethanol (2x) 
    
    
    
    Water.
  • Cure (Critical): Bake at 110°C for 30 mins. This drives the final condensation (Si-O-Si bond formation).

Method B: Vapor Phase Deposition (Highest Homogeneity)

Best for: Nanopores, MEMS, and preventing "islands."

  • Setup: Place clean silica chips in a vacuum desiccator.

  • Source: Place 100 µL of neat silane in a small open vial next to the chips.

  • Process: Pump down to vacuum (<10 mbar), seal, and leave for 1–2 hours (room temp) or 30 mins (60°C).

  • Mechanism: Only volatile monomers reach the surface; heavy polymerized aggregates stay in the vial.

Module 4: Post-Reaction Forensics

"How do I know it worked?" Do not guess. Measure.

Target Metrics for Validation:

MetricAPTES (Amine)OTS (Octadecyl)PEG-SilaneNotes
Water Contact Angle 40° – 60°100° – 112°30° – 40°<15° indicates failure (bare glass).
Ellipsometry Thickness 0.7 – 0.9 nm2.0 – 2.5 nm1.5 – 3.0 nm>1.5 nm for APTES = Multilayer/Polymerization.
AFM Roughness (Ra) < 0.5 nm< 0.3 nm< 0.5 nmSpikes >2nm indicate aggregates.

Troubleshooting FAQ

Q1: My APTES layer is 4 nm thick. What happened? A: You have a "carpet" of polymer, not a monolayer. This is caused by "Vertical Polymerization."

  • Fix: Switch to Vapor Phase deposition or reduce reaction time. Ensure your toluene is truly anhydrous.

Q2: I see white spots on my glass after drying. A: These are silane aggregates formed in solution that precipitated onto your surface.

  • Fix: Your solvent was too wet. Filter your silane solution (0.2 µm PTFE) before use. Sonicate the finished slide in ethanol for 5 minutes to remove physisorbed debris.

Q3: My functionalization worked, but the molecules fell off after 24 hours in buffer. A: Hydrolytic instability. The Si-O-Si bond is reversible in water, especially if not "cured."

  • Fix: Did you bake it? The 110°C curing step is mandatory to cross-link the siloxane network and make it water-stable.

Q4: The contact angle is variable across the slide (patchy). A: Incomplete surface cleaning. The silane only attached to the "clean" spots.

  • Fix: Return to Module 1. Use Piranha solution.

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides.

  • Zhu, M., et al. (2012). "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces." PLoS ONE.

  • Howarter, J. A., & Youngblood, J. P. (2006). "Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane." Langmuir.

  • Cornell NanoScale Science & Technology Facility (CNF). "Standard Operating Procedure: Molecular Vapor Deposition (MVD)." (General reference for vapor phase protocols).

Technical Support Center: Overcoming Steric Hindrance in Long-Chain Azide Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically demanding substrates, particularly those involving long-chain azides. Here, we move beyond basic protocols to explain the causality behind common issues and provide field-proven solutions to optimize your reactions for success.

Troubleshooting Guide: Common Issues & Solutions

When coupling a bulky or long-chain azide with an alkyne, steric hindrance can significantly impede the reaction by blocking the approach of the reactants to the copper catalyst. This often manifests as low yield, slow reaction rates, or complete reaction failure.

Problem 1: Low or No Product Yield

You've set up your CuAAC reaction with a long-chain azide, but after the expected reaction time, TLC or LC-MS analysis shows little to no formation of the desired triazole product.

G start Low/No Yield Observed cat_check Step 1: Verify Catalyst Activity start->cat_check Start Troubleshooting reagent_check Step 2: Assess Reagents & Solubility cat_check->reagent_check If catalyst is active sol_cat Use fresh Sodium Ascorbate. Switch to a more effective ligand (e.g., BTTAA). Degas solutions thoroughly. cat_check->sol_cat cond_check Step 3: Optimize Reaction Conditions reagent_check->cond_check If reagents are pure & soluble sol_reagent Confirm purity of azide and alkyne. Test solubility in a different solvent (e.g., DMSO, DMF). Increase reactant concentration. reagent_check->sol_reagent struct_check Step 4: Re-evaluate Substrate Structure cond_check->struct_check If optimization fails sol_cond Increase reaction temperature (e.g., 60-80 °C). Increase catalyst loading (up to 10 mol%). Extend reaction time significantly. cond_check->sol_cond sol_struct Introduce a PEG or alkyl spacer. Consider an alternative reaction (SPAAC). struct_check->sol_struct

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Potential Cause Scientific Rationale Recommended Solution
1. Inefficient Catalyst Complex The standard tris-(benzyltriazolylmethyl)amine (TBTA) ligand may not be sufficient to make the copper catalyst accessible to bulky substrates. The catalyst-ligand complex itself can be sterically crowded.Switch to a more effective ligand. Tris-((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA ) is often more efficient for challenging substrates.[1] Its acetic acid group can act as a weak internal donor, accelerating the reaction.[2] Water-soluble ligands like THPTA are also excellent choices.[3]
2. Poor Substrate Accessibility The long alkyl chain on the azide can shield the azide functional group, preventing its effective coordination with the copper-alkyne intermediate. This is a classic steric hindrance problem.Increase thermal energy and time. Raise the reaction temperature to 60–80 °C to provide more kinetic energy for molecules to overcome the activation barrier.[3] Concurrently, extend the reaction time, monitoring progress every 12-24 hours.
3. Low Effective Concentration Long, nonpolar chains can lead to poor solubility in common aqueous/t-BuOH solvent systems, or cause substrates to aggregate, lowering the effective concentration of reactive species.Improve solubility. Switch to a more polar aprotic solvent like DMSO or DMF, or a mixture thereof with water.[3] These solvents are better at solvating long alkyl chains and can help disrupt substrate aggregation.
4. Inactive Catalyst The Cu(I) catalytic species is easily oxidized to inactive Cu(II), especially in the presence of oxygen. Sodium ascorbate, the reducing agent, has a limited lifetime in solution.Ensure an active Cu(I) source. Always use a freshly prepared solution of sodium ascorbate.[4] Degas all solvents and solutions thoroughly with argon or nitrogen before adding the copper source.[4] A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state.[2][4]
5. Sub-optimal Catalyst Loading For sterically demanding reactions, the catalytic turnover may be slow. A standard 1-5 mol% catalyst loading might not be sufficient to drive the reaction to completion in a reasonable timeframe.Increase catalyst loading. Incrementally increase the copper and ligand loading up to 10 mol%.[3] This increases the concentration of the active catalytic species to improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: How exactly does steric hindrance impact the CuAAC mechanism?

The CuAAC reaction is believed to proceed through a multi-step mechanism involving more than one copper atom.[5] A simplified key step involves the formation of a copper acetylide, which then coordinates with the azide. Steric bulk, especially near the azide or alkyne functional groups, can hinder one or both of these critical steps:

  • Formation of the Copper-Azide Complex: The bulky long chain can act as a "steric shield," physically blocking the terminal nitrogen of the azide from coordinating with the copper acetylide intermediate.

  • Cycloaddition Transition State: Even if coordination occurs, the bulky substituents must orient themselves in a constrained transition state. High steric strain in this state increases the activation energy, slowing down or preventing the final ring-closing step to form the triazole.

Q2: You recommended BTTAA as a ligand. How does it work better than TBTA for hindered substrates?

While both TBTA and BTTAA are tris-triazolyl amine ligands that stabilize the Cu(I) oxidation state, BTTAA possesses features that make it superior for challenging reactions.[1]

G cluster_0 Standard Ligand (e.g., TBTA) cluster_1 Advanced Ligand (BTTAA) Cu_TBTA Cu(I) Ligand_TBTA TBTA (Bulky) Ligand_TBTA->Cu_TBTA Substrate_A Hindered Azide Substrate_A->Cu_TBTA   Steric Clash Cu_BTTAA Cu(I) Ligand_BTTAA BTTAA (Less Crowding, Weak Donor Arm) Ligand_BTTAA->Cu_BTTAA Substrate_B Hindered Azide Substrate_B->Cu_BTTAA   Improved   Access

Caption: Ligand effect on catalyst accessibility for hindered substrates.

Studies have shown that BTTAA promotes higher reaction efficiency compared to TBTA and even THPTA.[1][6] This is attributed to a combination of electronic effects from its carboxyethyl group and potentially a less sterically crowded coordination sphere around the copper center, which allows for easier access by bulky substrates.[2]

Q3: My yield is still low after optimizing conditions. Should I modify my substrate?

Yes. If optimizing the catalyst, solvent, and temperature fails, the issue is likely intrinsic to your substrate's structure. The most effective strategy is to introduce a spacer between the bulky part of your molecule and the azide.

  • Strategy: Incorporate a flexible linker, such as a short polyethylene glycol (PEG) or simple alkyl chain (e.g., 3 to 6 carbons), between your long-chain moiety and the azide group.[7][8]

  • Rationale: This spacer moves the reactive azide away from the sterically demanding region of the molecule, reducing the steric shield and allowing it to interact more freely with the catalyst.[8] This has proven to be a suitable strategy to overcome steric hindrance in many complex conjugations.[7]

Q4: Are there alternatives to CuAAC for highly hindered systems?

Absolutely. When CuAAC is not viable due to extreme steric hindrance or when the presence of copper is undesirable (e.g., in live-cell imaging due to cytotoxicity concerns), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the premier alternative.[9][10]

  • Mechanism: SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DIBO, DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.[11]

  • Advantages:

    • Copper-Free: Avoids catalyst toxicity, making it highly biocompatible.[10]

    • Handles Steric Bulk Well: The reaction is often very effective for conjugating large biomolecules like proteins where steric hindrance is a major factor.[9]

  • Disadvantages:

    • Slower Kinetics: SPAAC reactions are generally slower than well-catalyzed CuAAC reactions.[12]

    • Reagent Cost & Synthesis: Strained cyclooctynes are typically more complex and expensive than simple terminal alkynes.

Experimental Protocol: A Model Optimization for a Hindered Long-Chain Azide

This protocol outlines a systematic approach to optimize the reaction between a model long-chain azide (1-azidooctadecane) and a model alkyne (propargyl alcohol).

Materials:

  • 1-Azidooctadecane (Substrate A)

  • Propargyl Alcohol (Substrate B)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Tris((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA)

  • Solvents: Deionized Water, t-Butanol, Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM solution of 1-azidooctadecane in DMSO.

    • Prepare a 100 mM solution of propargyl alcohol in deionized water.

    • Prepare a 50 mM solution of CuSO₄ in deionized water.

    • Prepare a 1 M solution of Sodium Ascorbate in deionized water (must be made fresh immediately before use ).

    • Prepare 10 mM solutions of TBTA and BTTAA in DMSO.

  • Reaction Setup (Test Conditions in Parallel):

    • Set up four 1.5 mL microcentrifuge tubes, labeling them A, B, C, and D.

    • To each tube, add:

      • 10 µL of 1-azidooctadecane stock (1 µmol, 1.0 eq).

      • 11 µL of propargyl alcohol stock (~1.1 µmol, 1.1 eq).

  • Variable Addition:

    • Tube A (Baseline): Add 469 µL of 1:1 t-BuOH/H₂O. Add 5 µL of TBTA stock (0.05 µmol).

    • Tube B (Optimized Solvent): Add 469 µL of 1:1 DMSO/H₂O. Add 5 µL of TBTA stock (0.05 µmol).

    • Tube C (Optimized Ligand): Add 469 µL of 1:1 DMSO/H₂O. Add 5 µL of BTTAA stock (0.05 µmol).

    • Tube D (Higher Temp): Prepare as Tube C, but place in a heat block.

  • Reaction Initiation:

    • To each tube, add 2 µL of the CuSO₄ stock (0.1 µmol, 10 mol%). Vortex briefly.

    • To each tube, add 3 µL of the fresh Sodium Ascorbate stock (3 µmol, 3 eq relative to copper). Vortex well.

  • Reaction and Monitoring:

    • Incubate Tubes A, B, and C at room temperature.

    • Incubate Tube D at 60 °C.

    • Take a 5 µL aliquot from each reaction at T = 2h, 8h, and 24h. Dilute with methanol and analyze by LC-MS to monitor product formation.

Expected Outcome: You should observe the lowest conversion in Tube A. Tube B will likely show improvement due to better solubility. Tube C should show a significant rate enhancement over B, and Tube D should proceed the fastest, demonstrating the synergistic effects of an optimized ligand, solvent, and temperature.

References

  • Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions. Benchchem.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs. Jena Bioscience. [Link]

  • Ibarboure, E., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 14(11), 2337. [Link]

  • Korkmaz, B., et al. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 33(4), 539-557. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

  • Korkmaz, B., et al. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Di Maria, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6357-6417. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1354–1365. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1075–1101. [Link]

  • Díez-González, S., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(23), 8343-8353. [Link]

  • Click chemistry. Wikipedia. [Link]

  • An efficient and easily-accessible ligand for Cu(i)-catalyzed azide–alkyne cycloaddition bioconjugation. Royal Society of Chemistry. [Link]

  • Jiang, H., et al. (2019). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current protocols in chemical biology, 11(4), e73. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(1), 7-10. [Link]

  • Ben El Ayouchia, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(13), 7114-7122. [Link]

Sources

Technical Support Center: 11-Azidoundecan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

In the synthesis of high-value linkers like 11-azidoundecan-1-ol , "clean" NMR spectra can be deceptive. This bifunctional linker is a staple in click chemistry (CuAAC), where stoichiometry is unforgiving. A 5% impurity of the starting material (11-bromoundecan-1-ol) acts as a chain terminator or competes for surface binding sites in SAM (Self-Assembled Monolayer) formation.

This guide moves beyond basic peak assignment. It provides a forensic approach to identifying the specific "ghost" peaks that compromise conjugation efficiency.

Module 1: The Diagnostic Landscape

Before troubleshooting, we must establish the "Golden Standard" for the target molecule.

Target Structure:


Solvent of Choice:  Chloroform-d (

) Frequency:

400 MHz (Recommended for resolution of

-methylene triplets).
Standard Spectral Fingerprint ( NMR)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value

-to-Azide
(

)
3.25 Triplet (

Hz)
2HPrimary Confirmation

-to-Alcohol
(

)
3.64 Triplet (

Hz)
2HAnchor for Integration

-Methylene
(

)
1.50 – 1.65Multiplet4HOverlaps (N3 and OH ends)
Bulk Methylene (

)
1.20 – 1.40Broad Multiplet14HBackbone Confirmation
Hydroxyl (

)
1.5 – 2.5 (Variable)Broad Singlet1HUnreliable (Concentration dependent)

Expert Insight: Do not rely on the hydroxyl proton for integration. It exchanges with water in the solvent and shifts with concentration. Always normalize your integration to the


-to-alcohol triplet at 3.64 ppm (set to 2.00).

Module 2: Troubleshooting Specific Impurities

The most common failure mode in this compound synthesis is incomplete nucleophilic substitution of the halide precursor.

The "Sandwich" Effect: Identifying Halide Contamination

The chemical shift of the


-methylene is driven by the electronegativity of the substituent. The azide group is less deshielding than the hydroxyl group but more shielded than the bromide precursor.

The Danger Zone (3.0 – 3.8 ppm): If your reaction is incomplete, you will see a "ghost triplet" nestled between your product peaks.

SpeciesStructure

-Proton Shift (

)
Visual Cue
Product

3.25 ppm Target Triplet
Impurity (Br)

3.41 ppm The "Ghost" Triplet
Impurity (Cl)

3.53 ppm Rare (if using chloro-precursor)
Impurity (Mesyl)

4.22 ppm If using mesylate activation
Product

3.64 ppm Reference Triplet
Workflow: The Impurity Decision Tree

ImpurityLogic Start Analyze 3.0 - 4.0 ppm Region CheckTriplets Count Triplets Start->CheckTriplets TwoTriplets 2 Triplets Found (3.25 & 3.64) CheckTriplets->TwoTriplets Clean ThreeTriplets 3 Triplets Found CheckTriplets->ThreeTriplets Contaminated CheckPos Check Position of 3rd Triplet ThreeTriplets->CheckPos BrImpurity Peak at ~3.41 ppm (Starting Material) CheckPos->BrImpurity 3.41 ppm ClImpurity Peak at ~3.53 ppm (Chloro-analog) CheckPos->ClImpurity 3.53 ppm TosImpurity Peak at ~2.45 (s) & 4.0+ (Tosylate) CheckPos->TosImpurity Aromatic Region?

Figure 1: Decision logic for identifying alkyl halide precursors based on chemical shift variations in the


-methylene region.

Module 3: Quantitative Purity (qNMR)

For drug development applications, "looks clean" is insufficient. You need a Weight % (Wt%) purity calculation.

Protocol: qNMR Setup
  • Internal Standard (IS): Use Dimethyl Fumarate (DMFu) or 1,4-Dinitrobenzene .

    • Why? You need a standard with peaks in the aromatic/alkene region (6.5 – 8.5 ppm) to avoid the crowded aliphatic region (1.0 – 4.0 ppm).

  • Relaxation Delay (

    
    ):  Set to 30 seconds .
    
    • Mechanism:[1][2][3] The

      
       relaxation time of small aliphatic protons can be 2–5 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      .
  • Pulse Angle:

    
     pulse.
    
Calculation Logic

To determine the precise purity, use the following molar ratio logic derived from the integration values.

qNMR_Calc Integration Integrate Peaks: I_sample (3.25 ppm) I_std (IS Peak) MolarRatio Calculate Molar Ratio: (I_sample / N_sample) / (I_std / N_std) Integration->MolarRatio MassCalc Calculate Mass_sample: Moles × MW_sample MolarRatio->MassCalc Purity Wt% Purity: (Mass_calc / Mass_weighed) × 100 MassCalc->Purity

Figure 2: Step-by-step logic for converting NMR integration data into Weight % purity using an internal standard.

FAQ: Troubleshooting & Anomalies

Q1: My triplet at 3.25 ppm looks like a multiplet or is broadened. Why?

  • Cause: Virtual coupling. The

    
    -protons (at ~1.6 ppm) are coupling not just to the 
    
    
    
    -protons, but also to the
    
    
    -protons. In high-field NMR (>500 MHz), this "roofing" effect diminishes, but at 300 MHz, it can distort the triplet.
  • Fix: Verify the coupling constant (

    
    ). If it is 
    
    
    
    Hz, it is likely the correct peak. If the peak is broad and shapeless, check for paramagnetic impurities (e.g., residual Copper from a previous click reaction if this is a recovered linker).

Q2: I see a small triplet at 2.3 ppm. Is this an impurity?

  • Analysis: A triplet at ~2.3 ppm usually indicates a methylene

    
     to a carbonyl .
    
  • Diagnosis: Did you oxidize the alcohol? This suggests the presence of 11-azidoundecanoic acid or an ester. This is common if the alcohol was exposed to strong oxidants (Jones reagent, etc.) or if the starting material was actually a carboxylic acid derivative.

Q3: Can I use IR to verify the azide instead?

  • Answer: IR is qualitative, not quantitative.

  • Mechanism: The azide stretch (

    
    ) is distinct and strong at ~2090–2110 cm⁻¹ .
    
  • Use Case: Use IR to confirm the presence of the azide. Use NMR to confirm the absence of the bromide.

Q4: There is a sharp singlet at 2.17 ppm. What is it?

  • Identification: Acetone.[1] Common if you washed your NMR tube with acetone and didn't dry it fully.

  • Impact: Harmless for the chemistry, but affects weight calculations.

References

  • Reich, H. J. (University of Wisconsin).[4] Characteristic NMR Chemical Shifts of Alkyl Halides and Azides. Organic Chemistry Data.[1][5] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Standards and Technology (NIST). 11-Bromoundecan-1-ol Spectra Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational context for azide purity requirements). [Link]

Sources

Validation & Comparative

Technical Guide: Optimizing Click Chemistry Yields via Linker Length Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Click Chemistry Yield Comparison: Long vs. Short Chain Azides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Proximity Paradox"

In bioconjugation, the choice between short-chain (e.g., propyl, PEG


) and long-chain (e.g., PEG

, PEG

) azides is rarely about intrinsic chemical reactivity; it is a battle against steric thermodynamics. While small-molecule kinetics often favor shorter, lower-entropy linkers, heterogeneous and macromolecular conjugations consistently demonstrate higher yields with longer linkers.

This guide analyzes the mechanistic divergence between these two classes, providing experimental evidence that longer linkers act as "steric probes," bypassing the energetic penalties of surface crowding that suppress yields in short-chain analogs.

Mechanistic Comparison: Sterics, Entropy, and Solubility

The failure of a click reaction in a biological context is frequently a failure of accessibility, not catalysis.

FeatureShort Chain Azides (< 10 Å)Long Chain Azides (> 20 Å)
Primary Utility Small molecule synthesis, metabolic labeling, intracellular probes.ADC conjugation, nanoparticle functionalization, surface immobilization.
Steric Profile High Risk: Reactive center remains buried within the hydration shell or protein fold.Steric Relief: Extends reactive center beyond the "Debye length" and steric clouds of the carrier.
Entropic Cost Low: Minimal degrees of freedom lost upon binding. Faster intrinsic kinetics in solution.High: Significant entropic penalty due to chain flexibility, often requiring higher concentrations to drive

.
Solubility Poor in aqueous media (unless charged). Often requires organic co-solvents (DMSO).Excellent. PEG chains induce a "stealth" effect and improve water solubility of hydrophobic payloads.
The "Umbrella Effect" in Surface Conjugation

When functionalizing surfaces (nanoparticles, beads) or large proteins, short linkers force the incoming alkyne to penetrate the dense "steric umbrella" of the surface ligands. Long linkers allow the azide to "float" above this layer, accessible to the copper catalyst and the alkyne partner.

G cluster_0 Short Chain Failure cluster_1 Long Chain Success Surface Steric Surface (Protein/NP) ShortAzide Short-N3 (Buried) Surface->ShortAzide LongAzide Long-PEG-N3 (Exposed) Surface->LongAzide StericBlock Steric Clash ShortAzide->StericBlock Blocked Catalyst Cu(I) Catalyst Access LongAzide->Catalyst Accessible Product Triazole Product Catalyst->Product High Yield

Figure 1: Mechanistic divergence in surface accessibility. Short chains (red) remain buried in the steric noise of the carrier, while long chains (green) extend into the solvent, facilitating catalytic access.

Comparative Yield Analysis

The following data synthesizes findings from nanoparticle and DNA conjugation studies (e.g., White et al., Ren et al.) where linker length was the isolated variable.

Case Study A: Magnetic Nanoparticle (MNP) Functionalization

Objective: Conjugation of Maltose Binding Protein (MBP) to Azide-functionalized MNPs.[1]

Linker TypeChain LengthRelative Binding EfficiencyObservation
Benzyl Azide ~3 Å< 10% Minimal binding. The bulky protein cannot approach the MNP surface closely enough for the triazole to form.
C3-Azide ~5 Å25% Slight improvement, but still dominated by surface repulsion.
PEG

-Azide
~45 Å> 90% Optimal. The linker bridges the gap, allowing the protein to bind without steric clash with the MNP surface.
Case Study B: DNA Labeling via SPAAC (Copper-Free)

Objective: Labeling DNA strands with bulky fluorophores (Cy5) using BCN-azide chemistry.

Linker LengthFluorescence Intensity (Yield Proxy)Quenching Factor
Short (C3) LowHigh (Fluorophore proximity to DNA bases causes quenching).
Medium (PEG

)
ModerateModerate.
Long (PEG

)
High (2.5x vs Short) Negligible. Spatial separation prevents quenching and improves reaction kinetics by reducing electrostatic repulsion between DNA and dye.
Protocol: High-Efficiency CuAAC for Sterically Demanding Targets

This protocol is designed for long-chain azide conjugations (e.g., PEG


-N

to Protein-Alkyne), where preserving biomolecule integrity is critical. It utilizes a copper-chelating ligand (THPTA or BTTAA) to accelerate the reaction and protect against oxidative damage.

Reagents:

  • Protein-Alkyne: 50 µM in PBS (pH 7.4).

  • PEG-Azide (Long Chain): 250 µM (5 eq. excess).

  • CuSO

    
    :  100 µM (Final concentration).
    
  • THPTA Ligand: 500 µM (5 eq. relative to Cu).[1][2][3][4][5][6]

  • Sodium Ascorbate: 5 mM (Freshly prepared).

  • Aminoguanidine: 5 mM (Optional, prevents protein crosslinking by oxidized ascorbate).

Step-by-Step Workflow:

  • Premix Catalyst Complex: In a separate small tube, mix CuSO

    
     and THPTA ligand. Incubate for 5 minutes. Why? This ensures Cu(II) is fully chelated before reduction, preventing free copper from damaging the protein.
    
  • Reaction Assembly: To the Protein-Alkyne solution, add:

    • Aminoguanidine (if using).[3]

    • PEG-Azide.

    • Cu-THPTA complex.

  • Initiation: Add Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Incubate at 25°C for 60 minutes (protected from light).

    • Note: For long chains, do not shorten this time. The diffusion rate of the long tether is slower than a small molecule.

  • Quenching: Add EDTA (10 mM final) to chelate copper and stop the reaction.

  • Purification: Desalting column (e.g., Zeba Spin) or dialysis to remove excess PEG-azide.

Troubleshooting & Optimization Matrix
ObservationDiagnosisSolution
Low Yield (Solution Phase) Entropic penalty of long chain.Increase concentration of the PEG-azide (up to 10-20 eq). Heat to 37°C if protein stability allows.
Precipitation "Bridging" flocculation.If using a bifunctional long linker, ensure one end is reacted first. Switch to a charged linker to maintain repulsion.
High Background/Nonspecific Hydrophobic sticking of PEG.While PEG is hydrophilic, long chains can sometimes entangle.[7] Add 0.05% Tween-20 to the buffer.
Incomplete Conversion on Surface Saturation limit reached.Long chains occupy more "footprint" on a surface. You will reach steric saturation sooner (lower mole/cm²) but with higher functional availability.
References
  • White, M. A., et al. (2009). "Click chemistry as a ubiquitous bioorthogonal reaction for the functionalization of magnetic nanoparticles." Journal of Chemical Education. Link

    • Key Finding: Established the direct correlation between linker length and protein binding efficiency on nanoparticle surfaces.
  • Ren, X., et al. (2016).[8] "Efficient enzymatic synthesis and dual-color fluorescent labeling of DNA probes using long chain azido-dUTP and BCN dyes."[8] Nucleic Acids Research.[8] Link

    • Key Finding: Demonstrated that long PEG linkers reduce fluorescence quenching and improve SPAAC reaction yields on DNA.
  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link

    • Key Finding: Provided kinetic data comparing ligand-accelerated CuAAC and the impact of chel
  • Díaz, D. D., et al. (2006). "Click Chemistry in Materials Synthesis. 1. Adhesive Polymers from Copper-Catalyzed Azide-Alkyne Cycloaddition." Journal of Polymer Science Part A. Link

    • Key Finding: Discusses the trade-offs of cross-linking density and linker length in polymer networks.

Sources

A Senior Application Scientist's Guide to the Characterization of Azido-Functionalized Surfaces by XPS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Azide-Functionalized Surfaces and the Need for Precise Characterization

Azido-functionalized surfaces are a cornerstone of modern biomaterial and drug development research. The azide group (-N₃) is a versatile chemical handle for "click" chemistry reactions, enabling the covalent attachment of a wide array of molecules, from small-molecule drugs to large biologics, with high specificity and efficiency[1]. The success of these subsequent modifications hinges on the initial quality and density of the surface-bound azides. Therefore, a robust and quantitative characterization of these surfaces is not merely a procedural step but a critical determinant of experimental success.

X-ray Photoelectron Spectroscopy (XPS) has emerged as a premier technique for this purpose. As a highly surface-sensitive method, XPS provides not only the elemental composition of the top 1-10 nanometers of a material but also detailed information about the chemical states of those elements[2][3][4]. This capability is paramount for confirming the successful immobilization of the azide moiety and for distinguishing it from other nitrogen-containing functional groups.

This guide will delve into the nuances of XPS analysis for azido-functionalized surfaces, providing a comparative framework for data interpretation and a validated protocol for acquiring high-quality, reliable data.

Pillar 1: Expertise & Experience - Decoding the N 1s Spectrum of Azides

The cornerstone of characterizing azido-functionalized surfaces with XPS lies in the detailed analysis of the high-resolution N 1s core level spectrum. The three nitrogen atoms within the azide group are not chemically equivalent, leading to a characteristic and complex N 1s signal.

A properly resolved N 1s spectrum of a surface-bound azide group will typically exhibit two distinct peaks with a characteristic intensity ratio[1][5][6].

  • High Binding Energy Peak (~404-406 eV): This peak is attributed to the central, positively charged nitrogen atom (-N=N⁺=N⁻).

  • Low Binding Energy Peak (~400-402 eV): This peak corresponds to the two terminal, negatively charged nitrogen atoms (-N=N⁺=N⁻).

Crucially, the theoretical intensity ratio of the low binding energy peak to the high binding energy peak is 2:1, reflecting the stoichiometry of the two terminal nitrogen atoms to the one central nitrogen atom[5][7]. Experimental verification of this ratio is a primary indicator of a successful and intact azide functionalization.

A common challenge in the synthesis of azido-functionalized surfaces is the potential for incomplete reactions or the presence of nitrogen-containing precursors, such as amines. XPS provides a clear method for distinguishing between these species.

  • Primary Amines (-NH₂): These groups typically present a single, sharp peak in the N 1s spectrum at a significantly lower binding energy, generally around 399-400 eV.

  • Amides (-C(O)NH-): Amide nitrogen also appears as a single peak, typically in the range of 400-400.5 eV[5].

The clear separation in binding energies allows for the unambiguous identification and quantification of azide groups in the presence of these other nitrogen functionalities.

Pillar 2: Trustworthiness - A Self-Validating Experimental Protocol

To ensure the generation of reliable and reproducible data, the following step-by-step protocol incorporates self-validating checks and highlights critical experimental parameters.

XPS_Workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_analysis Data Analysis Prep Mount Sample on Stub Intro Introduce to UHV Chamber Prep->Intro Transfer Survey Acquire Survey Scan (0-1100 eV) Intro->Survey Initial Analysis HighRes Acquire High-Resolution N 1s & C 1s Scans Survey->HighRes Detailed Scans Charge Monitor for Charging & Apply Neutralization HighRes->Charge Simultaneous Damage Time-Dependent Scans (Assess Beam Damage) HighRes->Damage Stability Check Calibrate Calibrate Binding Energy Scale (C 1s) HighRes->Calibrate Processing Damage->HighRes Feedback Fit Peak Fit High-Resolution Spectra Calibrate->Fit Quantify Quantify Atomic Concentrations Fit->Quantify Validate Validate N 1s Ratio (2:1) Quantify->Validate

Caption: A validated workflow for the XPS analysis of azido-functionalized surfaces.

Step-by-Step Methodology:

  • Sample Handling and Introduction:

    • Handle samples with clean, powder-free gloves to avoid surface contamination.

    • Mount the sample securely on a standard XPS sample holder.

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Initial Survey Scan:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Self-Validation Check: Confirm the presence of nitrogen, carbon, and elements from the underlying substrate (e.g., Si, Au). The absence of unexpected elements indicates a clean surface.

  • High-Resolution Scans:

    • Acquire high-resolution spectra of the N 1s and C 1s regions. Use a small pass energy to achieve good energy resolution.

    • Causality: The C 1s spectrum is crucial for charge correction, a critical step for accurate binding energy determination. The primary aliphatic carbon peak is typically set to 285.0 eV[5].

  • Charge Neutralization:

    • Azido-functionalized layers on insulating or semiconducting substrates can exhibit surface charging under X-ray irradiation, which can shift the entire spectrum to higher binding energies.

    • Employ a low-energy electron flood gun to neutralize surface charging. Adjust the flood gun settings to minimize peak widths in the C 1s spectrum.

  • Assessing and Mitigating X-ray Induced Damage:

    • The azide group is known to be sensitive to X-ray radiation, which can cause its decomposition over time[5][6][7].

    • Protocol for Damage Assessment: Acquire a series of high-resolution N 1s spectra as a function of time. A decrease in the intensity of the azide peaks and the emergence of a new peak around 399-400 eV (indicative of amine or nitride formation) confirms beam damage[5][6].

    • Mitigation Strategy: To obtain a spectrum representative of the pristine surface, use a short acquisition time for the initial N 1s scan. If mapping or extensive analysis is required, consider using a lower X-ray power or a cooled sample stage.

  • Data Analysis and Quantification:

    • After charge correcting the spectra to the aliphatic C 1s peak at 285.0 eV, perform peak fitting on the high-resolution N 1s spectrum.

    • Constrain the two azide peaks to have the same full width at half maximum (FWHM) and a fixed area ratio of 2:1 for the low to high binding energy components.

    • The presence of other nitrogen species will require additional peaks in the fit model.

    • Calculate the surface atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).

Pillar 3: Authoritative Grounding & Comprehensive References

The following table summarizes typical binding energies for nitrogen and carbon species relevant to the characterization of azido-functionalized surfaces.

ElementChemical StateTypical Binding Energy (eV)Reference
N 1s Terminal Azide (-N =N⁺=N ⁻)400.9 - 402.1[5][8]
Central Azide (-N=N ⁺=N⁻)403.0 - 405.6[5][8]
Amine (-NH₂)399.0 - 400.1[9][10]
Amide (-C(O)NH-)400.5[5]
C 1s Aliphatic (C-C, C-H)285.0[5]
Carbon-Nitrogen (C-N)286.6[5]
Carbonyl (C=O)~288.0[5]

Note: Binding energies can vary slightly depending on the specific molecular environment and instrument calibration.

Azide_Structure cluster_surface Surface cluster_linker Linker cluster_azide Azide Group Surface Substrate Linker Alkyl Chain Surface->Linker N1 N Linker->N1 N2 N⁺ N1->N2 = N3 N⁻ N2->N3 =

Caption: Structure of a surface-bound azide group.

Alternative Methodologies: A Comparative Overview

While XPS is a powerful tool, other surface analytical techniques can provide complementary information.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers extremely high surface sensitivity and detailed molecular information. It can be used to detect the azide functional group directly through its characteristic fragments. However, ToF-SIMS is generally considered less quantitative than XPS.

  • Fourier-Transform Infrared Spectroscopy (FTIR): In attenuated total reflectance (ATR) mode, FTIR can detect the characteristic asymmetric stretch of the azide group, typically found around 2100 cm⁻¹. While useful for confirming the presence of azides, FTIR is less sensitive than XPS for thin monolayers and does not provide elemental quantification.

  • Angle-Resolved XPS (ARXPS): For well-ordered self-assembled monolayers (SAMs), ARXPS can provide information about the thickness and orientation of the molecular layer[2]. This can be particularly useful for optimizing the packing density of azido-terminated SAMs.

The successful characterization of azido-functionalized surfaces by XPS requires a nuanced understanding of the unique spectral features of the azide group, a meticulous experimental protocol that accounts for potential artifacts like X-ray induced damage, and a comparative awareness of alternative techniques. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately assess the quality of their functionalized surfaces, ensuring the success of subsequent bioconjugation and drug delivery applications.

References

  • Wang, C., et al. (2014). X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. ACS Applied Materials & Interfaces, 6(15), 12433–12441. [Link]

  • ResearchGate. (n.d.). XPS narrow scans of N 1s for (a) Fc-Azide moieties deposited on a... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) XPS spectra of N 1 s core level as a function of the CuPc... [Image]. Retrieved from [Link]

  • Eurofins Scientific. (2022). Self-assembled monolayers: A closer look with X-ray Photoelectron Spectroscopy. [Link]

  • ResearchGate. (n.d.). XPS high resolution spectra for the N 1s (a) and (b) and C 1s (c) and... [Image]. Retrieved from [Link]

  • AZoM. (2015). Using XPS for the Characterization of 'Click' Surface Chemistry. [Link]

  • ResearchGate. (n.d.). X-ray induced degradation of surface bound azido groups during XPS analysis. [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

  • ResearchGate. (n.d.). High‐resolution C1s (left) and N1s (right) XPS spectra of surface... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution XPS spectra of the nitrogen (N1s) peak of gold... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). 6: A characteristic XPS high resolution spectrum of an azide surface.... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding energies of key elements. X-ray photoelectron spectroscopy (XPS). [Image]. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A theoretical library of N1s core binding energies of polynitrogen molecules and ions in the gas phase. Physical Chemistry Chemical Physics, 24(12), 7345-7356. [Link]

  • Theobald, B., et al. (2023). XPS insights: Sample degradation in X‐ray photoelectron spectroscopy. Surface and Interface Analysis, 55(3), 195-201. [Link]

  • Kloprogge, J. T., et al. (2020). X-Ray Photoelectron Spectroscopy (XPS) Study of Layered Double Hydroxides with Different Exchangeable Anions. Applied Sciences, 10(21), 7546. [Link]

  • ResearchGate. (n.d.). High-resolution C1s and N1s XPS spectra of as-deposited (left) and... [Image]. Retrieved from [Link]

  • Moulder, J. F., et al. (n.d.). X-ray Photoelectron Spectroscopy (XPS). Michigan Tech. [Link]

  • Lee, S., et al. (2016). Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. CrystEngComm, 18(23), 4274-4277. [Link]

  • Tougaard, S. (n.d.). XPS for Quantitative Analysis of Surface Nano-structures. SciSpace. [Link]

  • D'Angelo, F., et al. (2022). The Influence of Mineral Matter on X-Ray Photoelectron Spectroscopy Characterization of Surface Oxides on Carbon. Energies, 15(19), 7058. [Link]

  • Wang, Y., et al. (2021). XPS depth profiling of functional materials: applications of ion beam etching techniques. Journal of Materials Science, 56(26), 14615–14642. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 11-Azidoundecan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

11-Azidoundecan-1-ol is a bifunctional linker widely used in "Click Chemistry" (CuAAC) and surface modification. While its long alkyl chain (


) stabilizes the molecule kinetically, it presents a unique "Trojan Horse" hazard profile: the lipophilic tail facilitates rapid dermal absorption, carrying the toxic azide moiety into the systemic circulation.

Core Safety Axiom: Treat this substance not just as an explosion hazard, but as a potent acute toxin and cytochrome c oxidase inhibitor .

Part 2: Hazard Profiling & Risk Assessment

To determine the appropriate PPE, we must first validate the chemical's stability and toxicity profile using the C/N Ratio Rule .

Stability Analysis (The C/N Ratio)

The safety of organic azides is often estimated by the ratio of Carbon atoms to Nitrogen atoms.[1][2][3][4]

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  11
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio Calculation:

    
    
    

Assessment: Since the ratio is


, this compound is considered thermodynamically stable  under standard conditions [1]. It is less likely to spontaneously detonate than lower molecular weight azides (e.g., methyl azide).
The "Trojan Horse" Toxicity Risk

Unlike inorganic sodium azide (highly polar, limited skin absorption), this compound is amphiphilic.

  • Mechanism: The undecyl chain acts as a permeation enhancer, allowing the molecule to cross the stratum corneum (outer skin layer) efficiently.

  • Result: Once absorbed, the azide group can inhibit cellular respiration similar to cyanide. Skin protection is the critical failure point in most protocols.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of material.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Mandatory) Volatility is low, but aerosolization during weighing or transfer is possible. Prevents inhalation of hydrazoic acid (

) if accidental acidification occurs.
Hand (Primary) Double Nitrile Gloves Outer: 8 mil Nitrile (standard). Inner: 4 mil Nitrile (high dexterity). Note: Change immediately upon splash. Organic azides can permeate standard nitrile in <15 mins [2].
Hand (High Risk) Silver Shield / Laminate Required if handling neat liquid > 10 mL. Nitrile offers insufficient protection against prolonged contact with concentrated organic azides.
Eye / Face Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid handling. Goggles seal against vapors and splashes.
Body Flame-Resistant Lab Coat 100% Cotton or Nomex. Synthetic blends (polyester) can melt into skin during a flash fire event.
Footwear Closed-toe, Leather/Rubber No mesh sneakers. Spills on mesh result in immediate dermal absorption.

Part 4: Operational Workflow & Logic

Pre-Operational Checks (The "No-Metal" Rule)

Before opening the container, verify your toolkit.

  • Prohibited: Metal spatulas, metal needles (unless necessary for septa), copper/lead plumbing in the immediate disposal path.

  • Allowed: Teflon/Polypropylene spatulas, glass pipettes, borosilicate glassware.

  • Reasoning: Trace free azide ions can react with transition metals (Cu, Pb) to form Heavy Metal Azides , which are highly shock-sensitive primary explosives [3].

Handling Protocol
  • Environment: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.

  • Weighing: Do not weigh on an open bench. Use a portable balance inside the hood or transfer pre-tared vials.

  • Friction Avoidance: Do not use ground glass joints (e.g., glass stoppers) for storage. The friction of opening a stuck joint can detonate crystallized azide traces.[4] Use rubber septa or Teflon-lined caps.

Waste Disposal Logic

NEVER pour azide waste down the drain.

  • Segregation: Create a dedicated waste stream labeled "ORGANIC AZIDE WASTE."

  • Incompatibility: Do not mix with Acids (forms explosive ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     gas) or Halogenated Solvents  (DCM/Chloroform can react to form di-azidomethane, an extreme explosive) [4].[5]
    
  • Quenching (Optional but Recommended): For small amounts, treat with a phosphine (e.g., Triphenylphosphine) to reduce the azide to an amine before disposal, rendering it non-explosive.

Part 5: Visualized Safety Logic (DOT Diagram)

The following diagram outlines the critical decision-making process for handling and spill response.

AzideSafety Start START: this compound Handling RiskCheck Check Scale & State Start->RiskCheck PPE_Select Don PPE: Double Nitrile + Goggles + Lab Coat RiskCheck->PPE_Select ToolCheck Tool Check: Is Spatula Metal? PPE_Select->ToolCheck Stop STOP: Replace with Plastic/Teflon ToolCheck->Stop Yes Proceed Proceed: Work in Fume Hood ToolCheck->Proceed No Stop->ToolCheck Spill Accidental Spill? Proceed->Spill Spill_Action Absorb with Sand/Vermiculite. NO METAL TOOLS. Spill->Spill_Action Yes Disposal Waste Disposal: Segregated Azide Stream Spill->Disposal No Spill_Action->Disposal End END: Wash Hands Disposal->End

Figure 1: Decision Matrix for safe handling and spill response of organic azides.

Part 6: References

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6] Angewandte Chemie International Edition.

  • University of California, Santa Cruz (UCSC). (2025). Safe Handling of Organic Azides. EH&S Laboratory Safety Manual.

  • University of Pittsburgh. (2013).[3] Safe Handling of Azides. Department of Environmental Health and Safety.[1]

  • Case Western Reserve University. (2018). Standard Operating Procedure: Handling Azide Compounds.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.